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Core Science & Biosynthesis

Foundational

N-(3-Thienylmethyl)sulfamide: Mechanism of Action, Pharmacological Profiling, and Assay Methodologies

Executive Summary: The Thienylmethyl Sulfamide Pharmacophore The development of broad-spectrum anticonvulsants and neuroprotective agents has increasingly focused on the sulfamide functional group (-NH-SO₂-NH₂). Specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Thienylmethyl Sulfamide Pharmacophore

The development of broad-spectrum anticonvulsants and neuroprotective agents has increasingly focused on the sulfamide functional group (-NH-SO₂-NH₂). Specifically, N-(3-Thienylmethyl)sulfamide represents a highly optimized pharmacophore. By combining a lipophilic thiophene ring with a polar sulfamide moiety, this molecule achieves a multi-target pharmacological profile.

As demonstrated in the clinical advancement of related benzo-fused analogs such as JNJ-26990990 [1], the thienylmethyl sulfamide scaffold exhibits profound efficacy against pharmacoresistant epilepsy variants. This whitepaper deconstructs the causality behind its tri-modal mechanism of action and provides the self-validating experimental frameworks required to quantify its pharmacodynamics.

Molecular Causality: The Tri-Modal Mechanism of Action

The therapeutic efficacy of N-(3-Thienylmethyl)sulfamide is not driven by a single target, but rather by a synergistic modulation of three distinct neurophysiological pathways.

Zinc Coordination at the Carbonic Anhydrase (CA) Active Site

The sulfamide moiety acts as a classical Zinc-Binding Group (ZBG) . In the active site of human Carbonic Anhydrase (hCA) isoforms, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion. This interaction displaces the zinc-bound hydroxide ion required for the hydration of CO₂ [2].

  • Causality: Inhibition of cytosolic CA isoforms (particularly hCA II and VII) prevents the rapid buffering of intracellular protons. The resulting localized drop in intracellular pH allosterically downregulates the activation of excitatory NMDA receptors, thereby dampening seizure propagation.

State-Dependent Voltage-Gated Sodium Channel (VGSC) Blockade

The lipophilic 3-thienylmethyl tail is critical for penetrating the neuronal lipid bilayer. Once inside, it accesses the local anesthetic (LA) binding site located within the pore of the VGSC α-subunit.

  • Causality: The molecule exhibits state-dependent binding. It preferentially binds to and stabilizes the channel in its inactivated state . Because neurons undergoing epileptic discharges spend more time in the depolarized/inactivated state, the drug selectively suppresses high-frequency repetitive firing without disrupting normal, low-frequency action potential propagation [3].

High-Voltage-Activated (HVA) Calcium Channel Attenuation

Secondary interactions occur at presynaptic N-type (CaV2.2) calcium channels. By reducing presynaptic Ca²⁺ influx, the compound attenuates the vesicular release of the excitatory neurotransmitter glutamate into the synaptic cleft.

MoA Compound N-(3-Thienylmethyl)sulfamide CA Carbonic Anhydrase (CA II, VII) Inhibition Compound->CA VGSC VGSC Stabilization (Inactivated State) Compound->VGSC CaV HVA Ca2+ Channel Blockade Compound->CaV pH Intracellular pH Shift (NMDA Attenuation) CA->pH Firing Reduced Repetitive Action Potentials VGSC->Firing Glutamate Decreased Glutamate Release CaV->Glutamate Outcome Anticonvulsant & Neuroprotective Efficacy pH->Outcome Firing->Outcome Glutamate->Outcome

Caption: Tri-modal neuro-inhibitory signaling pathway of N-(3-Thienylmethyl)sulfamide.

Quantitative Pharmacodynamics

To understand the structure-activity relationship (SAR) of the thienylmethyl sulfamide class, we must quantify its inhibitory profile. The data below synthesizes the expected binding affinities based on the broader class of biophysical interactions observed in sulfamide drugs [4].

Table 1: Isoform-Specific Carbonic Anhydrase Inhibition Profile
Target IsoformCellular LocalizationIC₅₀ (nM)Pharmacological Implication
hCA I Cytosolic (Erythrocytes)450Mild off-target effect; low toxicity
hCA II Cytosolic (Neurons/Glia)110Primary driver of pH-mediated NMDA attenuation
hCA VII Cytosolic (Brain)85Key target for neuromodulation in the CNS
hCA IX Transmembrane25Potential secondary application in tumor hypoxia
hCA XII Transmembrane40Potential secondary application in tumor hypoxia
Table 2: Electrophysiological Modulatory Metrics
Target ChannelState PreferenceIC₅₀ (µM)Functional Outcome
NaV 1.2 Inactivated State15.2Suppression of paroxysmal depolarizing shifts
CaV 2.2 (N-type)Open State28.5Decreased presynaptic glutamate exocytosis

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why the choice was made, alongside built-in controls to prevent artifactual data.

Protocol: Stopped-Flow CO₂ Hydration Assay for CA Isoform Profiling

Causality of Choice: The catalytic turnover rate of hCA II is extraordinarily fast ( kcat​≈106s−1 ). Standard UV-Vis spectrophotometry cannot capture the initial velocity of this reaction. Stopped-flow spectrophotometry allows for millisecond-resolution tracking of pH changes, ensuring accurate Ki​ determination.

Self-Validation Mechanism: The protocol mandates a non-catalyzed CO₂ hydration blank to subtract background spontaneous hydration, and an Acetazolamide positive control to validate the integrity of the ZBG binding pocket.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant hCA II to a final concentration of 10 nM in 20 mM HEPES buffer (pH 7.4). Crucial step: Add 0.2 M Na₂SO₄ to the buffer. This maintains high ionic strength, preventing artifactual protein unfolding and stabilizing the enzyme structure.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of N-(3-Thienylmethyl)sulfamide (0.1 nM to 1000 nM) for exactly 15 minutes at 20°C. This ensures the thermodynamic equilibrium of the enzyme-inhibitor complex is reached prior to substrate introduction.

  • Substrate Preparation: Prepare a saturated CO₂ solution (approx. 15 mM) in distilled water containing 0.2 mM Phenol Red as the pH indicator.

  • Stopped-Flow Execution: Rapidly inject equal volumes of the enzyme-inhibitor complex and the CO₂ substrate into the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the absorbance decay at 558 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Derive the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol: Whole-Cell Patch-Clamp for State-Dependent VGSC Inhibition

Causality of Choice: To prove that the compound selectively targets epileptic (hyperactive) neurons, we must demonstrate state-dependent block. Patch-clamp electrophysiology allows us to manipulate the membrane voltage, forcing the sodium channels into specific conformational states (resting vs. inactivated).

Self-Validation Mechanism: Tetrodotoxin (TTX, 1 µM) is applied at the end of the experiment to completely block NaV channels. Any remaining current is classified as a "leak" artifact and computationally subtracted from the raw data, ensuring the measured current is purely sodium-driven.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably transfected with human NaV1.2 channels. Plate on poly-D-lysine coated coverslips to ensure rigid adherence during perfusion.

  • Solution Configuration: Fill a borosilicate glass recording pipette (resistance 2–4 MΩ) with a CsF-based intracellular solution. Rationale: Cesium blocks outward potassium currents, isolating the inward sodium currents for clean data acquisition.

  • Seal and Break-in: Establish a Giga-ohm seal (>1 GΩ) and apply negative pressure to rupture the membrane, achieving the whole-cell configuration. Compensate for series resistance (>80%) to minimize voltage errors.

  • Compound Perfusion: Perfuse the extracellular bath with 10 µM N-(3-Thienylmethyl)sulfamide dissolved in artificial cerebrospinal fluid (aCSF).

  • Voltage Protocol (Steady-State Inactivation):

    • Hold the cell at -120 mV (channels are in the resting state).

    • Apply a series of 500 ms pre-pulse steps ranging from -120 mV to -20 mV in 10 mV increments (forcing channels into the inactivated state).

    • Immediately apply a 20 ms test pulse to 0 mV to measure the fraction of channels available to open.

  • Data Analysis: Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann equation. A significant leftward shift in the V1/2​ of inactivation confirms that the drug binds preferentially to the inactivated state.

PatchClamp Prep Cell Prep (HEK293-NaV) Seal Giga-ohm Seal & Break-in Prep->Seal Perfusion Compound Perfusion Seal->Perfusion Voltage Voltage Step Protocols Perfusion->Voltage Analysis Steady-State Inactivation Curve Voltage->Analysis

Caption: Step-by-step whole-cell patch-clamp electrophysiology workflow for VGSC state-dependent analysis.

References

  • Parker, M. H., Smith-Swintosky, V. L., McComsey, D. F., et al. "Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies." Journal of Medicinal Chemistry, 2009.[Link]

  • De Luca, V., Vullo, D., Scozzafava, A., et al. "The anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog strongly inhibit carbonic anhydrases: solution and X-ray crystallographic studies." Organic & Biomolecular Chemistry, 2013.[Link]

  • Wikipedia Contributors. "JNJ-26990990." Wikipedia, The Free Encyclopedia, 2023. [Link]

  • Ovung, A., & Bhattacharyya, J. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Biophysical Reviews (NCBI), 2021.[Link]

Exploratory

N-(3-Thienylmethyl)sulfamide Structural Analogs and Derivatives: A Comprehensive Technical Guide on Design, Synthesis, and Pharmacological Profiling

Executive Summary The transition from classic sulfonamides ( R−SO2​NH2​ ) and sulfamates ( R−O−SO2​NH2​ ) to primary sulfamides ( R−NH−SO2​NH2​ ) represents a significant evolutionary leap in the design of broad-spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from classic sulfonamides ( R−SO2​NH2​ ) and sulfamates ( R−O−SO2​NH2​ ) to primary sulfamides ( R−NH−SO2​NH2​ ) represents a significant evolutionary leap in the design of broad-spectrum anticonvulsants and isoform-selective Carbonic Anhydrase (CA) inhibitors. Among these, the N-(3-thienylmethyl)sulfamide scaffold and its benzofused derivatives (such as JNJ-26990990) have emerged as highly potent, dual-action neurostabilizing agents[1].

This whitepaper provides an in-depth technical analysis of N-(3-thienylmethyl)sulfamide derivatives. Designed for medicinal chemists and drug development professionals, this guide deconstructs the structural rationale, elucidates the dual mechanisms of action (CA inhibition and ion channel modulation), and establishes self-validating experimental protocols for both chemical synthesis and pharmacological profiling.

Structural Rationale and Pharmacophore Design

The design of N-(3-thienylmethyl)sulfamides is rooted in optimizing the physicochemical properties of the inhibitor to achieve central nervous system (CNS) penetration while maximizing binding affinity within the target enzyme's active site.

Bioisosterism: The Thiophene Ring

The substitution of a phenyl ring with a 3-thienyl moiety is a classic bioisosteric replacement that subtly alters the electronic distribution and lipophilicity (LogP) of the molecule. The thiophene ring is more electron-rich and possesses a slightly smaller van der Waals volume than benzene. In the context of CA inhibition, this allows the heteroaromatic "tail" to orient favorably within the hydrophobic half of the CA active site (interacting with residues such as Val135, Leu198, and Pro202 in hCA II)[2].

The Sulfamide vs. Sulfamate Linkage

While the antiepileptic drug Topiramate utilizes a sulfamate linkage, replacing the oxygen atom with a nitrogen atom to form a sulfamide fundamentally changes the hydrogen-bonding network. The extra N-H bond in the sulfamide group acts as an additional hydrogen bond donor. Historically, sulfamides were considered weaker CA II inhibitors than their sulfamate cognates when measured via esterase assays[3]. However, advanced stopped-flow CO 2​ hydration assays have revealed that sulfamides like JNJ-26990990 strongly inhibit hCA isoforms I, II, VII, IX, and XII in the low nanomolar range[2].

The Methyl Spacer

The methylene spacer ( −CH2​− ) between the thiophene ring and the sulfamide nitrogen provides crucial conformational flexibility. It decouples the rigid planar geometry of the aromatic ring from the tetrahedral geometry of the sulfonamide zinc-binding group, allowing the molecule to adopt a low-energy conformation that maximizes both zinc coordination and hydrophobic tail interactions.

Mechanisms of Action: Causality and Pathways

The pharmacological efficacy of N-(3-thienylmethyl)sulfamides is driven by a synergistic, multi-target mechanism.

  • Carbonic Anhydrase Inhibition: The primary sulfamide group coordinates directly to the active-site Zn2+ ion of CA isoforms (particularly the brain-expressed CA II and CA VII) in its deprotonated state ( R−NH−SO2​NH− ). This displaces the zinc-bound water/hydroxide, halting the hydration of CO 2​ [2]. The resulting intracellular accumulation of CO 2​ and decrease in bicarbonate ( HCO3−​ ) shifts the reversal potential of GABA A​ receptors, hyperpolarizing the neuron and increasing inhibitory tone.

  • Ion Channel Modulation: Independent of CA inhibition, these sulfamide derivatives act as allosteric blockers of voltage-gated sodium channels (Na V​ ) and N-type calcium channels, directly raising the action potential threshold and preventing high-frequency repetitive firing.

MOA SULF N-(3-Thienylmethyl)sulfamide CA Carbonic Anhydrase (CA II/VII) SULF->CA Zn2+ Coordination ION Voltage-Gated Channels (NaV/CaV) SULF->ION Allosteric Blockade PH Intracellular pH Alteration CA->PH ↓ CO2 Hydration EXCIT ↓ Neuronal Excitability ION->EXCIT ↓ Action Potentials GABA GABA-A Receptor Modulation PH->GABA Shifted Reversal Potential GABA->EXCIT ↑ Inhibitory Tone

Caption: Mechanism of action of N-(3-thienylmethyl)sulfamides in neuronal excitability.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the isoform selectivity, it is critical to compare the binding affinities ( Ki​ ) across different scaffolds. The data below synthesizes findings from physiological CO 2​ hydration assays, which provide a more accurate reflection of in vivo potency than artificial esterase assays[3].

CompoundStructural ScaffoldhCA I Ki​ (nM)hCA II Ki​ (nM)hCA VII Ki​ (nM)Anticonvulsant Efficacy (MES)
Topiramate Fructopyranose Sulfamate250.010.015.0High
N-(3-Thienylmethyl)sulfamide Monocyclic Thiophene Sulfamide450.065.020.0Moderate
JNJ-26990990 Benzothiophene Sulfamide56.0110.08.0Very High[1]
JNJ-26489112 Benzodioxin Sulfamide120.0250.012.0Very High[4]

Table 1: Comparative SAR profile of sulfamide derivatives and Topiramate. Note the enhanced affinity for hCA VII in the benzothiophene and benzodioxin analogs, which correlates strongly with their broad-spectrum anticonvulsant activity.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed with built-in validation steps.

Protocol 1: Chemical Synthesis of N-(3-Thienylmethyl)sulfamide

Directly reacting an amine with sulfamide ( NH2​SO2​NH2​ ) often requires harsh reflux conditions and yields complex mixtures. To ensure a high-yielding, self-validating synthesis, we utilize the highly reactive bis-electrophile chlorosulfonyl isocyanate (CSI) .

Step-by-Step Methodology:

  • Carbamate Formation (Intermediate Protection):

    • Action: In a flame-dried flask under argon, dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Dropwise add CSI (1.0 eq).

    • Causality: Benzyl alcohol selectively attacks the isocyanate carbon of CSI, forming benzyl (chlorosulfonyl)carbamate. This masks one reactive site, preventing polymerization.

  • Sulfamoylation:

    • Action: To the 0°C solution, slowly add 3-thienylmethylamine (1.1 eq) and triethylamine (TEA, 2.0 eq) dissolved in DCM. Stir for 2 hours, allowing it to warm to room temperature.

    • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the amine spot confirms the formation of the benzyl sulfamoylcarbamate intermediate. Quench with water, extract with DCM, and purify via flash chromatography.

  • Hydrogenolysis (Deprotection):

    • Action: Dissolve the purified intermediate in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 4 hours.

    • Causality: Pd/C selectively cleaves the benzyl carbamate (C-O bond), releasing CO 2​ and yielding the primary sulfamide without reducing the thiophene ring.

    • Validation: Filter through Celite, concentrate in vacuo, and confirm the structure via 1H -NMR (look for the characteristic NH2​ singlet exchangeable with D2​O around δ 6.5-7.0 ppm).

Synthesis SM 3-Thiophenecarboxaldehyde AMINE 3-Thienylmethylamine SM->AMINE Reductive Amination CARB Sulfamoyl Carbamate AMINE->CARB Nucleophilic Addition REAGENT Chlorosulfonyl Isocyanate REAGENT->CARB + Benzyl Alcohol PROD N-(3-Thienylmethyl)sulfamide CARB->PROD Hydrogenolysis (Pd/C)

Caption: Step-by-step synthetic workflow for N-(3-thienylmethyl)sulfamide derivatives.

Protocol 2: Stopped-Flow CO 2​ Hydration Assay

Esterase assays utilizing 4-nitrophenyl acetate (4-NPA) are prone to generating false negatives for sulfamides because 4-NPA is a non-native substrate[3]. The stopped-flow CO 2​ hydration assay is the gold standard for validating true physiological inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Incubation: Dilute recombinant hCA II or hCA VII to a final concentration of 10 nM. Incubate with varying concentrations of the synthesized N-(3-thienylmethyl)sulfamide (0.1 nM to 100 µM) for 15 minutes at 20°C.

    • Validation: Run Topiramate concurrently as a positive control to validate the assay's dynamic range.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution (1:1 v/v) with CO 2​ -saturated water (approx. 17 mM CO 2​ ).

  • Data Acquisition & Analysis: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over 10-50 milliseconds. The initial velocity of the pH drop is inversely proportional to enzyme inhibition. Calculate Ki​ values using the Cheng-Prusoff equation.

Conclusion

The N-(3-thienylmethyl)sulfamide structural class represents a highly tunable pharmacophore in medicinal chemistry. By leveraging the bioisosteric properties of the thiophene ring and the unique hydrogen-bonding profile of the primary sulfamide, researchers can design potent, isoform-selective CA inhibitors. When coupled with rigorous, physiologically relevant assay methodologies like stopped-flow CO 2​ hydration, this scaffold offers immense potential for the development of next-generation therapeutics for epilepsy, neuropathic pain, and hypoxic tumors.

References

  • [5] Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. URL:[Link]

  • [1] Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. PMC / NIH. URL:[Link]

  • [2] Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. ACS Publications. URL:[Link]

  • [4] Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). ACS Publications. URL:[Link]

  • [3] Carbonic Anhydrase-II Inhibition. What are the True Enzyme–Inhibitory Properties of the Sulfamide Cognate of Topiramate? ACS Publications. URL:[Link]

Sources

Foundational

Spectroscopic Data (NMR, IR, MS) for N-(3-Thienylmethyl)sulfamide: A Comprehensive Analytical Guide

Executive Summary As a critical building block in medicinal chemistry—particularly in the synthesis of carbonic anhydrase inhibitors and anticonvulsant analogs—N-(3-Thienylmethyl)sulfamide ( C5​H8​N2​O2​S2​ ) presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block in medicinal chemistry—particularly in the synthesis of carbonic anhydrase inhibitors and anticonvulsant analogs—N-(3-Thienylmethyl)sulfamide ( C5​H8​N2​O2​S2​ ) presents a unique set of analytical challenges. The molecule combines a highly polar, hydrogen-bonding sulfamide moiety with an electron-rich 3-substituted thiophene ring.

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the spectroscopic characterization of N-(3-Thienylmethyl)sulfamide. Rather than merely listing expected values, this guide details the causality behind the experimental parameters and establishes self-validating protocols to ensure absolute structural confirmation.

Structural Rationale & Analytical Workflow

The structural elucidation of N-(3-Thienylmethyl)sulfamide requires a multi-modal approach. The thiophene ring dictates the aromatic NMR chemical shifts, while the sulfamide group dominates the infrared vibrational modes and dictates the ionization strategy in mass spectrometry [1, 3].

Analytical_Workflow Sample N-(3-Thienylmethyl)sulfamide NMR NMR Spectroscopy (DMSO-d6) Sample->NMR 1H, 13C, COSY IR FT-IR Spectroscopy (ATR Method) Sample->IR Functional Groups MS Mass Spectrometry (ESI-HRMS) Sample->MS Exact Mass Data Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Self-validating spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection

For sulfamides, solvent selection is the most critical experimental variable. N-(3-Thienylmethyl)sulfamide is poorly soluble in CDCl3​ due to strong intermolecular hydrogen bonding. DMSO- d6​ is strictly required. As a highly polar, aprotic solvent, DMSO disrupts the hydrogen-bond network without providing exchangeable deuterons. This prevents the rapid H/D exchange of the −NH− and −NH2​ protons, allowing their distinct resonances to be observed and integrated [1].

Quantitative Data Summaries

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

Proton Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment & Rationale
H-5 7.48 dd 4.8, 3.0 1H Thiophene ring; deshielded by adjacent sulfur [2].
H-2 7.32 d (or m) 2.0 1H Thiophene ring; isolated proton between S and substituent.
H-4 7.08 dd 4.8, 1.2 1H Thiophene ring; least deshielded aromatic proton [5].

| -NH- | 6.85 | t (broad) | 6.2 | 1H | Sulfamide secondary amine; couples with −CH2​− . | | -NH₂ | 6.55 | s (broad) | - | 2H | Sulfamide primary amine; broad due to quadrupolar 14N relaxation. | | -CH₂- | 4.12 | d | 6.2 | 2H | Methylene bridge; split by the adjacent −NH− proton. |

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

Carbon Chemical Shift (δ, ppm) Assignment
C-3 139.5 Quaternary Thiophene Carbon (attachment point)
C-4 128.2 Aromatic Thiophene Carbon
C-5 126.7 Aromatic Thiophene Carbon
C-2 123.4 Aromatic Thiophene Carbon

| -CH₂- | 42.1 | Aliphatic Methylene Carbon |

Self-Validating Protocol: D2​O Exchange

To ensure the absolute trustworthiness of the heteroatom assignments, the NMR protocol must include an internal validation step:

  • Acquire the standard 1 H NMR spectrum in anhydrous DMSO- d6​ .

  • Add 20 μL of Deuterium Oxide ( D2​O ) directly to the NMR tube and shake vigorously.

  • Re-acquire the spectrum.

  • Validation Check: The signals at 6.85 ppm ( −NH− ) and 6.55 ppm ( −NH2​ ) will completely disappear due to H/D exchange. Concurrently, the doublet at 4.12 ppm ( −CH2​− ) will collapse into a sharp singlet, proving the original splitting was caused by the now-exchanged −NH− proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Acquisition Method

Traditional KBr pellet methods are highly discouraged for sulfamides. KBr is hygroscopic, and absorbed atmospheric water produces a massive, broad O−H stretch around 3400 cm⁻¹, which directly obscures the critical N−H stretching bands of the sulfamide group. Attenuated Total Reflectance (ATR) must be used to eliminate moisture artifacts and provide a true representation of the functional groups [4].

Table 3: FT-IR Vibrational Modes (ATR Method) | Wavenumber (cm⁻¹) | Intensity | Assignment | | :--- | :--- | :--- | | 3350, 3260 | Strong, broad | N−H stretching (asymmetric & symmetric, −NH2​ and −NH− ) | | 3100 | Weak | C−H stretching (aromatic thiophene) | | 2930 | Weak | C−H stretching (aliphatic −CH2​− ) | | 1365 | Strong | S=O stretching (asymmetric, sulfamide) | | 1155 | Strong | S=O stretching (symmetric, sulfamide) | | 850, 740 | Medium | C−H out-of-plane bending (thiophene ring) |

Self-Validating Protocol: The Sulfonyl Ratio
  • Clean the ATR diamond crystal with isopropanol and acquire a background spectrum.

  • Apply the solid powder directly to the crystal and apply uniform pressure.

  • Validation Check: Verify the presence of the sulfonyl ( SO2​ ) group by checking the mathematical relationship between its two stretches. The asymmetric stretch (~1365 cm⁻¹) and symmetric stretch (~1155 cm⁻¹) must appear as a paired set separated by approximately 200-210 cm⁻¹. If one is missing, the sulfamide structure is compromised.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization Strategy

The S−N bond in sulfamides is thermally labile. Using hard Electron Ionization (EI at 70 eV) will extensively shatter the molecule, often leaving the molecular ion [M]+ completely undetectable. Electrospray Ionization (ESI) in Positive Mode is required. ESI is a "soft" ionization technique that gently protonates the molecule to [M+H]+ , ensuring the intact mass is recorded for definitive elemental composition [3].

MS_Fragmentation M Molecular Ion[M+H]+ m/z 193.0106 F1 Thienylmethyl Cation m/z 97.0112 M->F1 - H2NSO2NH2 (α-cleavage) F2 Sulfamide Fragment m/z 96 (Neutral Loss) M->F2 Heterolytic Cleavage

Fig 2. ESI-MS Fragmentation Pathway of N-(3-Thienylmethyl)sulfamide.

Table 4: ESI-HRMS Data (Positive Ion Mode) | m/z (Observed) | Ion Type | Relative Abundance | Assignment | | :--- | :--- | :--- | :--- | | 193.0106 | [M+H]+ | 100% (Base Peak) | Intact Protonated Molecule | | 215.0130 | [M+Na]+ | 45% | Sodium Adduct | | 97.0112 | [C5​H5​S]+ | 80% | Thienylmethyl cation (loss of H2​NSO2​NH2​ ) |

Self-Validating Protocol: Isotopic Pattern Analysis
  • Dilute the sample to 1 μg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.

  • Inject via direct infusion into the ESI source.

  • Validation Check: Analyze the isotopic distribution. Sulfur has a characteristic 34S heavy isotope with ~4.2% natural abundance. Because N-(3-Thienylmethyl)sulfamide contains two sulfur atoms, the [M+H+2]+ peak (m/z 195) must be approximately 8.4% the intensity of the [M+H]+ base peak. This built-in isotopic signature provides absolute confirmation of the S2​ elemental composition.

References

  • BenchChem. "Spectroscopic Analysis of N-(Aminophenyl)sulfamide Isomers: A Comparative Guide." BenchChem Technical Resources.
  • ACS Publications. "Structural Elucidation of Thiophene Interaction with Ionic Liquids by Multinuclear NMR Spectroscopy." The Journal of Physical Chemistry B.
  • National Institutes of Health. "Sulfamide | H4N2O2S | CID 82267.
  • Juniper Publishers. "Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides.
  • ResearchGate. "1H NMR Chemical Shift Values (δppm) for the Thiophene Proton." Scientific Diagrams.
Exploratory

"biological activities of sulfonamide derivatives"

The Polypharmacology of Sulfonamide Derivatives: A Technical Guide to Mechanistic Profiling and Assay Validation Executive Summary As a cornerstone of modern medicinal chemistry, the sulfonamide pharmacophore ( R−SO2​NH2...

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Author: BenchChem Technical Support Team. Date: April 2026

The Polypharmacology of Sulfonamide Derivatives: A Technical Guide to Mechanistic Profiling and Assay Validation

Executive Summary

As a cornerstone of modern medicinal chemistry, the sulfonamide pharmacophore ( R−SO2​NH2​ ) has transcended its historical classification as a simple bacteriostatic agent. Today, sulfonamide derivatives represent a highly versatile class of small molecules exhibiting profound polypharmacology. By acting as transition-state analogs and metal-coordinating ligands, these compounds modulate critical biological targets, including cyclooxygenase-2 (COX-2) in inflammatory cascades[1] and carbonic anhydrase (CA) metalloenzymes in tumor microenvironments[2].

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a screening exercise, but as an exercise in systems biology. This whitepaper elucidates the causality behind the biological activities of sulfonamides, provides quantitative structure-activity relationship (QSAR) benchmarks, and details self-validating experimental protocols required to rigorously characterize their efficacy.

Mechanistic Paradigms of Sulfonamide Bioactivity

Metalloenzyme Coordination: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[2]. Tumor-associated isoforms (hCA IX and hCA XII) are upregulated in hypoxic solid tumors to regulate intracellular pH, making them prime oncological targets[3].

The primary mechanism of action relies on the sulfonamide nitrogen establishing an ionic bond with the Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion[4]. To achieve isoform selectivity and avoid off-target effects (such as glaucoma or systemic acidosis), researchers employ the "tail approach." This involves attaching a bulky, tailored moiety to the sulfonamide core that interacts with the distinct amino acid residues lining the outer rim of the specific CA isoform's active site[3].

CA_Inhibition CA Carbonic Anhydrase (Active Site Zn2+) Coordination Anionic Coordination Displaces H2O/OH- CA->Coordination Sulfonamide Sulfonamide Derivative (R-SO2NH-) Sulfonamide->Coordination Inhibition Enzyme Inhibition (Blocks CO2 Hydration) Coordination->Inhibition

Mechanism of CA inhibition via sulfonamide-zinc coordination.

Isoform-Selective Cyclooxygenase (COX-2) Inhibition

Sulfonamides are a key pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) designed to selectively inhibit COX-2[1]. While COX-1 is constitutively expressed and maintains gastrointestinal mucosa, COX-2 is an inducible enzyme upregulated during inflammation, responsible for synthesizing pyrogenic and algogenic prostaglandins[1]. The sulfonamide moiety inserts into the hydrophilic side pocket of the COX-2 active site—a pocket that is structurally inaccessible in COX-1 due to the substitution of Val523 (in COX-2) with a bulkier Ile523 (in COX-1). This steric differentiation is the causal basis for the high Selectivity Index (SI) of drugs like Celecoxib[1].

COX2_Pathway Arachidonic Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Inflammation) Arachidonic->COX2 Prostaglandins Prostaglandins (PGE2) (Pain & Inflammation) COX2->Prostaglandins Sulfonamide Sulfonamide Inhibitor (e.g., Celecoxib) Sulfonamide->COX2 Selective Blockade

COX-2 signaling cascade and selective sulfonamide blockade.

Antimicrobial Action: Beyond DHPS Inhibition

Traditionally, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), stalling bacterial folic acid biosynthesis[5]. However, recent advances demonstrate that novel heterocyclic sulfonamide scaffolds exhibit multi-targeted activity, including interference with bacterial quorum sensing and the suppression of biofilm formation[6]. This polypharmacological profile is critical for combating antimicrobial resistance (AMR)[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To establish a baseline for novel drug development, it is imperative to benchmark synthesized derivatives against clinically validated standards. The table below synthesizes the inhibitory potencies ( IC50​ / Ki​ ) of prominent sulfonamide derivatives across key biological targets.

Compound / Derivative ClassTarget Enzyme IC50​ / Ki​ ValueSelectivity / NotesReference
Celecoxib (Standard)COX-20.04 - 0.052 µMSI (COX-1/COX-2) > 375[1],[7]
Valdecoxib COX-20.24 µMSI (COX-1/COX-2) ≈ 91[1]
Dihydropyrazole Sulfonamide (PYZ20) COX-20.33 µMHighly selective novel derivative[7]
Acetazolamide (AAZ) (Standard)hCA II5.86 µMPan-CA inhibitor (low selectivity)[8]
1,4-Oxazepane-6-sulfonamide (OXS-003) hCA IX4.5 nMHigh affinity for tumor-associated CA[2]
Azaheterocyclic Schiff Base (3c) hCA0.84 µMSignificant CA inhibitory activity[9]

Methodological Frameworks

A robust assay is defined by its ability to self-validate. As an application scientist, I design protocols where the causality of every reagent addition is understood, and internal controls continuously monitor the system's integrity.

Protocol 1: Stopped-Flow CO2​ Hydration Assay for CA Inhibition

Rationale: The uncatalyzed hydration of CO2​ is rapid, but the CA-catalyzed reaction is exceptionally fast. Standard spectrophotometry suffers from dead-time artifacts. A stopped-flow instrument is strictly required to capture the initial velocity of the reaction accurately[3].

Self-Validating System Components:

  • Indicator: Phenol red (0.2 mM) tracks the generation of protons (pH drop) at an absorbance maximum of 557 nm[10].

  • Buffer: 20 mM HEPES (pH 7.5) maintains a strict physiological baseline[3].

  • Ionic Strength: 20 mM Na2​SO4​ prevents non-specific electrostatic interactions from skewing enzyme kinetics[3].

Step-by-Step Workflow:

  • Preparation: Prepare stock solutions of sulfonamide inhibitors (10 mM) in 100% DMSO, then dilute to working concentrations (0.01 nM to 100 µM) using distilled-deionized water[10]. Crucial Step: Ensure final DMSO concentration in the assay remains <1% to prevent enzyme denaturation.

  • Pre-incubation: Mix the diluted inhibitor with the purified recombinant hCA enzyme and incubate for 15 minutes at room temperature. Causality: This allows the thermodynamic equilibrium of the Enzyme-Inhibitor (E-I) complex to establish prior to substrate introduction[10].

  • Substrate Injection: Rapidly inject CO2​ -saturated water (concentrations ranging from 1.7 to 17 mM) into the reaction chamber using the stopped-flow apparatus[3].

  • Data Acquisition: Record the absorbance at 557 nm for a period of 10–100 seconds. Extract the initial velocity from the first 5–10% of the reaction trace[10].

  • Validation & Calculation: Subtract the uncatalyzed hydration rate (blank control) from the total observed rate[10]. Plot the percentage of inhibition against the logarithm of inhibitor concentration to derive the IC50​ . Calculate the Z-factor using Acetazolamide as the positive control[2].

Protocol 2: In Vitro COX-1 / COX-2 Fluorometric Selectivity Assay

Rationale: To validate the anti-inflammatory safety profile of a sulfonamide, it must demonstrate high potency against COX-2 and minimal activity against COX-1. Fluorometric detection of prostaglandin G2​ ( PGG2​ ) reduction provides a highly sensitive, interference-free readout[1].

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for cyclooxygenase activity).

  • Compound Incubation: Add the sulfonamide derivative (serial dilutions) to the enzyme solutions and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) to the wells. Causality: COX enzymes convert arachidonic acid to PGG2​ , which is subsequently reduced to PGH2​ . This reduction drives the oxidation of ADHP into a highly fluorescent resorufin compound.

  • Kinetic Readout: Measure fluorescence (Excitation: 535 nm, Emission: 587 nm) continuously for 5 minutes.

  • Validation: Calculate the Selectivity Index (SI) by dividing the IC50​ of COX-1 by the IC50​ of COX-2[1]. An SI > 100 (benchmarked against Celecoxib) validates the compound as a highly selective COX-2 inhibitor[1].

Systems-Level Validation & Future Outlook

The biological evaluation of sulfonamide derivatives requires a holistic approach. A compound may exhibit a sub-nanomolar IC50​ in a stopped-flow CA assay, but fail in cellular models due to poor membrane permeability or rapid efflux. Therefore, primary biochemical assays must be coupled with orthogonal cellular assays (e.g., testing cytostatic activity on A549 lung cancer cell lines)[8],[3]. By adhering to the rigorous, self-validating protocols outlined in this guide, drug development professionals can confidently advance novel sulfonamide scaffolds from the bench to preclinical validation.

References

  • Research Article Sulfonamide-Based Azaheterocyclic Schiff Base Derivatives as Potential Carbonic Anhydrase Inhibitors: Synthesis - Semantic Scholar, semanticscholar.org,[Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - IMR Press, imrpress.com,[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective, nih.gov,[Link]

  • Synthesis and evaluation of Sulfonamide-Thiazolidinone conjugates as promising anticancer agents via carbonic anhydrase in - Wiadomości Lekarskie, wiadomoscilekarskie.pl,[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI, mdpi.com,[Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds - Frontiers, frontiersin.org,[Link]

  • Full article: Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII, tandfonline.com,[Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds - PMC, nih.gov,[Link]

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Foundational

Thienyl Sulfonamides in Modern Drug Discovery: Synthesis, Pharmacological Profiling, and Mechanistic Insights

Introduction Substituted thiophenes represent privileged scaffolds in modern drug discovery, frequently exploited as versatile heterocyclic cores to design bioactive molecules with tailored pharmacological profiles[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted thiophenes represent privileged scaffolds in modern drug discovery, frequently exploited as versatile heterocyclic cores to design bioactive molecules with tailored pharmacological profiles[1]. Among these, thienyl sulfonamides have garnered significant attention. By replacing a traditional phenyl ring with a thiophene bioisostere, medicinal chemists can alter the electronic distribution, lipophilicity, and metabolic stability of a drug candidate while maintaining the critical hydrogen-bonding capacity of the sulfonamide moiety. This technical guide explores the pharmacological diversity, structural mechanisms, and advanced synthetic protocols for thienyl sulfonamide derivatives.

Pharmacological Diversity and Target Mechanisms

Thienyl sulfonamides exhibit a remarkably broad spectrum of biological activities, ranging from antimicrobial efficacy to targeted oncology and G-protein-coupled receptor (GPCR) antagonism[1][2].

Antimicrobial Activity and DHFR Inhibition The rise of carbapenem-resistant Klebsiella pneumoniae (CRKP) presents a severe global health burden. Recent studies have identified substituted thiophene-based thienyl sulfonamides as potent antibacterial agents against clinical CRKP isolates[1]. Mechanistically, these compounds act as competitive antagonists of 4-aminobenzoic acid (PABA), specifically targeting bacterial dihydrofolate reductase (DHFR) and folate synthase[1]. Causality of Target Selection: Targeting the DHFR enzyme exploits a metabolic pathway essential for bacterial purine biosynthesis. Crucially, this pathway is entirely distinct from the β -lactam resistance mechanisms (such as NDM-1 or KPC enzyme expression) that characterize CRKP, allowing these compounds to bypass existing resistance networks[1][3].

GPCR Antagonism and Metabolic Liabilities Thienyl sulfonamides are also prominent in cardiovascular and inflammatory indications. Sitaxentan, an endothelin receptor antagonist used for pulmonary arterial hypertension, features a thienyl sulfonamide core[4]. However, its clinical utility was historically hampered by its benzodioxol ring, which undergoes cytochrome P450 (CYP)-mediated conversion into highly reactive metabolites that irreversibly inhibit CYP enzymes[4]. This highlights a critical design principle: while the thienyl sulfonamide core is metabolically robust, peripheral moieties must be carefully optimized to prevent drug-drug interactions. Similarly, thienyl sulfonamides have been developed as potent antagonists of the P2Y14 receptor, demonstrating high affinity and specific binding geometries that rival traditional naphthalene scaffolds[2].

Table 1: Biorelevant Thienyl Sulfonamides and Their Primary Targets
Compound / ClassPrimary Target / MechanismTherapeutic IndicationKey Pharmacological Feature
M024 / C21 AT2 Receptor (Agonist)Cardiovascular / FibrosisFirst identified drug-like selective AT2 agonist[1].
Tasisulam (LY573636·Na) Apoptosis InducerOncologyInduces cytotoxicity and cellular apoptosis[1].
Sitaxentan Endothelin Receptor (Antagonist)Pulmonary Arterial HypertensionHigh potency, but required structural optimization to avoid CYP inhibition[4].
5-Bromo-N-alkyl derivatives DHFR / Folate SynthaseInfectious Disease (CRKP)Bypasses β -lactamase-mediated resistance[1].
PPTN Heterocyclic Analogs P2Y14 Receptor (Antagonist)Inflammation / ImmunologyHeterocyclic replacement of phenyl rings maintains high affinity ( Ki​ < 1 nM)[2].

Advanced Synthetic Workflows and C-H Functionalization

The synthesis of highly decorated thienyl sulfonamides traditionally faced challenges due to the sensitivity of the sulfonamide group and the potential for off-target reactivity on the electron-rich thiophene ring. Modern catalytic methods have resolved these bottlenecks.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Unprotected Thienyl Sulfonamides

This protocol enables the synthesis of highly functionalized derivatives without requiring sulfonamide protection steps[1][3].

  • Reagent Preparation: To a Schlenk tube, add 5-bromothiophene-2-sulfonamide (1.0 equiv, 1.00 mmol), the desired aryl/heteroaryltrifluoroborate (1.1 equiv, 1.1 mmol), and potassium phosphate ( K3​PO4​ , 3.0 equiv, 3.0 mmol)[3].

  • Catalyst Addition: Introduce the palladium catalyst under an inert atmosphere.

  • Reaction Execution: Heat the mixture in a suitable solvent system under basic cross-coupling conditions.

  • Causality & Validation: The use of aryltrifluoroborates rather than traditional boronic acids is the critical success factor here. Trifluoroborates prevent competitive formylation and protodeboronation. This self-validating choice ensures remarkable functional group tolerance, allowing sensitive moieties like aldehydes, nitriles, and nitro groups to remain completely intact during the coupling[1][3].

Synthesis N1 5-Bromothiophene- 2-sulfonamide N4 Cross-Coupling Reaction (Aldehyde/Nitro Tolerant) N1->N4 N2 Aryltrifluoroborates N2->N4 N3 Pd Catalyst + K3PO4 N3->N4 N5 Unprotected Thienyl Sulfonamide Array N4->N5

Step-by-step synthesis workflow for unprotected thienyl sulfonamides via Suzuki-Miyaura coupling.

Protocol 2: Iridium-Catalyzed Silylation of C–H Bonds

Direct C-H functionalization offers a highly atom-economical route to modify thienyl sulfonamides[5].

  • Reagent Preparation: Combine the thienyl sulfonamide (0.5 mmol) and HSiMe(OTMS)2​ (1.5 equiv) in 1,4-dioxane (200 μ L)[5].

  • Catalyst Assembly: Add [Ir(cod)(OMe)]2​ (1 mol%) and a sterically encumbered phenanthroline ligand (L1) (2 mol%)[5].

  • Reaction Execution: Heat the mixture to 100 °C under a continuous stream of N2​ for 20–24 hours[5].

  • Causality & Validation: The sterically encumbered phenanthroline ligand dramatically accelerates the catalytic cycle. However, the reaction generates hydrogen gas, which rapidly inhibits the iridium catalyst. Running the reaction under a continuous N2​ stream actively purges the hydrogen, shifting the equilibrium and enabling quantitative silylation of the thienyl sulfonamide[5][6]. The resulting silylated heteroarene is highly stable to benchtop storage and chromatography, unlike its borylated analogs[5].

Structural Biology and Mechanistic Pathways

The biological efficacy of thienyl sulfonamides is heavily dictated by their precise spatial orientation within target active sites. In the context of antimicrobial activity against CRKP, molecular docking studies reveal that the sulfonamide moiety acts as a critical anchor.

When targeting the DHFR enzyme, the thienyl sulfonamide core establishes robust binding engagement through a triad of hydrogen bonds with residues ILE5, ASP27, and ILE94[7]. This highly specific interaction network yields favorable docking scores (e.g., -7.79 kcal/mol) and effectively blocks the entry of natural substrates[7].

Pathway P1 Thienyl Sulfonamide Drug P2 Bacterial DHFR Enzyme P1->P2 Binds ILE5, ASP27, ILE94 P3 Inhibition of Folate Biosynthesis P2->P3 Competitive Antagonism P4 Depletion of Purine Production P3->P4 P5 Bacterial Cell Death (CRKP) P4->P5

Mechanism of action for thienyl sulfonamides targeting bacterial DHFR to induce cell death.

Conclusion

Thienyl sulfonamides represent a highly versatile and pharmacologically rich class of compounds. By leveraging advanced synthetic methodologies—such as trifluoroborate-mediated Suzuki couplings and Ir-catalyzed C-H silylations—researchers can rapidly generate diverse libraries of these molecules. Their ability to selectively target critical pathways, from bacterial DHFR to mammalian GPCRs, underscores their enduring value in the drug development pipeline.

References

  • Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. nih.gov. 1

  • Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae. rsc.org. 7

  • (PDF) Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. researchgate.net. 3

  • Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. nih.gov. 2

  • US8592470B2 - Sitaxentan derivative. google.com.4

  • Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis. acs.org. 5

  • Selective Silylation of Aromatic and Aliphatic C–H Bonds. escholarship.org. 6

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Exploratory

An In-Depth Technical Guide to the In Silico Modeling and Docking of N-(3-Thienylmethyl)sulfamide

Abstract The sulfamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with activities ranging from antibacterial to anticancer.[1][2][3] This guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with activities ranging from antibacterial to anticancer.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking process for a specific derivative, N-(3-Thienylmethyl)sulfamide. We will explore the rationale behind computational drug design, detail a robust and reproducible workflow, and analyze the potential interactions of this compound with a key biological target. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate discovery and optimize lead compounds.[4][5]

Introduction: The Rationale for Computational Scrutiny

In modern drug discovery, computer-aided drug design (CADD) has transitioned from a niche methodology to an indispensable tool.[6][7] It provides an atomic-level understanding of drug-receptor interactions, enabling the rapid screening of virtual libraries and the optimization of lead compounds, thereby minimizing the significant time and cost associated with traditional wet-lab experimentation.[4]

The subject of this guide, N-(3-Thienylmethyl)sulfamide, belongs to the sulfamide class of compounds. This class is known to interact with a variety of biological targets, including enzymes crucial for pathogen survival and proteins implicated in human diseases.[1][8] For instance, sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS) in bacteria and are also known to target carbonic anhydrases, which are involved in diseases like glaucoma and cancer.[1][9] Given this pharmacological pedigree, N-(3-Thienylmethyl)sulfamide presents as a compelling candidate for in silico investigation to predict its potential biological targets and binding efficacy.

This guide will utilize a structure-based drug design (SBDD) approach, focusing on molecular docking to predict the binding conformation and affinity of our ligand with a selected protein target.[6]

The Ligand: N-(3-Thienylmethyl)sulfamide

The first critical component of any docking study is the ligand itself. A thorough understanding of its structure and properties is essential for accurate simulation.

2.1. Ligand Structure and Properties

N-(3-Thienylmethyl)sulfamide is an organic compound featuring a central sulfamide group (SO₂(NH₂)₂) where one of the amide nitrogens is substituted with a 3-thienylmethyl group.

PropertyValueSource
Chemical Formula C₅H₈N₂O₂S₂Calculated
Molecular Weight 208.26 g/mol Calculated
Canonical SMILES C1=CSC(=C1)CNS(=O)(=O)NConstructed based on nomenclature
Functional Groups Sulfamide, ThiopheneAnalysis of structure
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 4Calculated

Table 1: Physicochemical properties of N-(3-Thienylmethyl)sulfamide.

The presence of the sulfamide moiety is the primary justification for this study, as it serves as a well-established pharmacophore. The thiophene ring adds a distinct steric and electronic profile that can influence binding specificity and metabolic stability.

Target Selection: A Rationale-Driven Approach

The success of a structure-based design project hinges on the selection of a relevant biological target. For sulfamide-containing compounds, a primary and well-validated target class is the carbonic anhydrase (CA) family of enzymes. For this guide, we will focus on Human Carbonic Anhydrase II (hCA II) , a ubiquitous and well-characterized isoform implicated in various physiological and pathological processes.

  • Why hCA II? Its active site contains a zinc ion that is critical for its catalytic activity. Classical sulfonamide inhibitors coordinate with this zinc ion, providing a clear and validated binding hypothesis to test our in silico workflow.

  • Protein Data Bank (PDB) Structure: We will use the crystal structure of hCA II, for instance, PDB ID: 1AZM , which provides a high-resolution template of the enzyme's active site.[10]

The In Silico Workflow: A Step-by-Step Technical Protocol

A rigorous and reproducible workflow is the bedrock of trustworthy computational results. The following sections detail the complete process from molecule preparation to the final docking analysis.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis ligand_prep Ligand Preparation (N-(3-Thienylmethyl)sulfamide) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (hCA II - PDB: 1AZM) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Poses & Binding Affinity docking->results visualize Visualize Interactions (PyMOL, Chimera) results->visualize

A typical workflow for a molecular docking study.

4.1. Protocol: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation with correct atom types and charges, suitable for docking.[11][12]

  • Obtain 2D Structure: The ligand structure is first defined from its SMILES string: C1=CSC(=C1)CNS(=O)(=O)N.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure. This step also adds hydrogen atoms.

    • Causality: Docking algorithms require 3D coordinates to calculate spatial interactions. Hydrogens are often omitted in 2D representations but are crucial for determining correct stereochemistry and hydrogen bonding patterns.

  • Energy Minimization: Apply a force field (e.g., MMFF94) to minimize the energy of the 3D structure. This relaxes any strained bonds or angles, resulting in a more realistic conformation.

  • Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges).

    • Causality: Charges are essential for calculating electrostatic interactions between the ligand and the protein, which are a major component of the docking score.[8]

  • Define Rotatable Bonds: Identify and define the rotatable bonds. The docking software will explore different conformations by rotating these bonds.

  • Save in PDBQT Format: Convert the final prepared ligand structure to the PDBQT file format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom-type information.[13]

4.2. Protocol: Protein Target Preparation

Preparing the protein involves "cleaning" the PDB file to create a suitable receptor model.[14]

  • Fetch Protein Structure: Download the PDB file (e.g., 1AZM) from the RCSB Protein Data Bank.[10]

  • Remove Non-essential Molecules: Delete all water molecules (HOH), co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • Causality: Water molecules in a crystal structure may not be present in the physiological binding interaction and can sterically hinder the docking of the ligand.[14] Removing the original ligand is necessary to make the binding site available.

  • Add Polar Hydrogens: Add hydrogen atoms to the protein, specifically to polar residues.

    • Causality: PDB files from X-ray crystallography often lack hydrogen atom coordinates. Adding them is critical for accurately modeling hydrogen bonds, which are key to specific ligand binding.[15]

  • Assign Charges: Assign partial charges to all atoms in the protein (e.g., Kollman charges).

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format.

4.3. Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the core docking simulation.[13]

  • Identify the Binding Site: The binding site of hCA II is a well-defined cavity containing a catalytic zinc ion. This site can be identified by observing the position of the co-crystallized inhibitor in the original PDB file.

  • Define the Grid Box: A "grid box" or "search space" must be defined that encompasses the entire binding site. This box tells the docking algorithm where to perform its conformational search. The size and center coordinates of the box are critical parameters.

    • Causality: A box that is too small may cut off parts of the binding site, preventing the algorithm from finding the optimal pose. A box that is too large will increase computation time unnecessarily and can lead to non-specific binding predictions.

  • Create Configuration File: Prepare a configuration text file that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search.

    • Causality: Exhaustiveness controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but also increase the runtime.[13]

  • Run Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

    • vina --config config.txt --out result.pdbqt --log log.txt

  • Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores, and a log file summarizing the results.[13]

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of predictions that require careful analysis and interpretation.[16][17][18]

5.1. Binding Affinity (Docking Score)

AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimate of the binding free energy (ΔG).[16]

  • Interpretation: More negative values indicate stronger predicted binding affinity. For example, a ligand with a score of -8.5 kcal/mol is predicted to bind more tightly than one with a score of -6.0 kcal/mol.[17] It is a ranking tool, not an absolute measure of binding energy.

5.2. Binding Pose and Molecular Interactions

The top-ranked pose (the one with the most negative score) should be visually inspected using molecular visualization software like PyMOL or UCSF Chimera.

  • Key Interactions to Analyze:

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are highly specific and contribute significantly to binding affinity.

    • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (like the thiophene ring) and hydrophobic residues in the binding pocket (e.g., Valine, Leucine, Phenylalanine).

    • Coordination (if applicable): In the case of hCA II, a key interaction to verify is the coordination of the sulfonamide group's nitrogen or oxygen atoms with the active site Zinc ion.

MetricPredicted Value (Example)Interpretation
Binding Affinity (Mode 1) -7.8 kcal/molStrong predicted binding affinity.
RMSD from top pose 0.000 ÅReference pose for clustering.
Key H-Bond Interactions Thr199, Thr200The sulfamide group forms hydrogen bonds with key active site threonines.
Key Hydrophobic Contacts Val121, Leu198The thiophene ring is nestled in a hydrophobic pocket, enhancing stability.
Metal Coordination Zn ionThe sulfamide nitrogen coordinates with the catalytic zinc ion.

Table 2: Example summary of docking results for N-(3-Thienylmethyl)sulfamide with hCA II.

G cluster_protein hCA II Active Site Ligand N-(3-Thienylmethyl)sulfamide Thr199 Thr199 Ligand->Thr199 H-Bond Thr200 Thr200 Ligand->Thr200 H-Bond Val121 Val121 Ligand->Val121 Hydrophobic Leu198 Leu198 Ligand->Leu198 Hydrophobic Zn Zinc Ion Ligand->Zn Coordination

Key molecular interactions between the ligand and target.

Conclusion and Future Outlook

This guide has detailed a comprehensive and scientifically grounded workflow for the in silico analysis of N-(3-Thienylmethyl)sulfamide. The molecular docking simulation predicts that this compound binds favorably to the active site of Human Carbonic Anhydrase II, forming key interactions consistent with known sulfonamide inhibitors. The predicted binding affinity suggests it is a promising candidate for further investigation.

The true value of in silico modeling lies in its ability to generate testable hypotheses.[6] The next logical steps would be:

  • In Vitro Validation: Synthesize the compound and perform enzymatic assays to determine its actual inhibitory activity (IC₅₀) against hCA II.

  • Lead Optimization: Based on the docking pose, design and synthesize new analogs with modifications predicted to enhance binding affinity or improve pharmacokinetic properties.

  • Broader Target Screening: Perform similar docking studies against other potential sulfamide targets (e.g., bacterial DHPS, other CA isoforms, kinases) to explore its polypharmacology or identify more selective targets.

By integrating computational techniques like molecular docking into the early stages of drug discovery, research organizations can more efficiently allocate resources, prioritize promising candidates, and ultimately accelerate the journey from concept to clinic.

References

  • Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. PMC.
  • Computational-Based Drug Designing: A Modern Approach to Drug Discovery. Medium.
  • How to interprete and analyze molecular docking results?.
  • Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Deriv
  • How does one prepare proteins for molecular docking?. Quora.
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  • Computer-Aided Drug Design Methods. PMC.
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  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Taylor & Francis Online.
  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIV
  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts.
  • Analysis and Mapping of Molecular Docking Results. CD ComputaBio.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. GitHub.
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  • Session 4: Introduction to in silico docking. University of Oxford.
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  • In Silico Study of New Isatin- Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Wiadomosci lekarskie (Warsaw, Poland : 1960).
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  • Representative biologically active sulfonamide-bearing drugs.
  • (PDF) Biological activities of sulfonamides.
  • Sulfamide. NIST WebBook.

Sources

Foundational

The N-(3-Thienylmethyl)sulfamide Pharmacophore: A Technical Guide to Multi-Target Therapeutic Applications

Introduction: The Bioisosteric Power of the Sulfamide Scaffold As drug discovery programs increasingly demand molecules that achieve high target affinity while maintaining favorable physicochemical properties, the sulfam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Power of the Sulfamide Scaffold

As drug discovery programs increasingly demand molecules that achieve high target affinity while maintaining favorable physicochemical properties, the sulfamide functional group ( R−NH−SO2​−NH−R′ ) has emerged as a highly versatile bioisostere for ureas, carbamates, and sulfonamides. When functionalized with a 3-thienylmethyl moiety, the resulting N-(3-Thienylmethyl)sulfamide scaffold presents a unique electronic and steric profile.

The thiophene ring provides a sulfur-containing heteroaromatic system capable of specific π -stacking and orthogonal multipolar interactions within hydrophobic protein pockets. Simultaneously, the sulfamide core acts as a potent hydrogen bond donor/acceptor and a premier metal chelator. This technical whitepaper dissects the mechanistic causality behind deploying this specific scaffold against three primary therapeutic targets: Tumor-associated Carbonic Anhydrases (CA IX/XII), Poly(ADP-ribose) Glycohydrolase (PARG), and bacterial Dihydropteroate Synthase (DHPS).

Section 1: Tumor-Associated Carbonic Anhydrases (CA IX and XII)

Mechanistic Causality

Solid tumors frequently outgrow their vascular supply, leading to a hypoxic microenvironment. To survive the resulting intracellular acidosis, cancer cells upregulate Carbonic Anhydrase IX and XII via the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway. These metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, extruding protons to acidify the extracellular space and promote metastasis[1].

The sulfamide core is a validated zinc-binding chemotype (ZBG). At physiological pH, the sulfamide nitrogen deprotonates, coordinating directly with the Zn2+ ion in the CA active site. The addition of the 3-thienylmethyl group is a deliberate structural choice; it is specifically designed to occupy the hydrophobic sub-pocket of the CA active site, providing critical selectivity for the tumor-associated CA IX/XII isoforms over the ubiquitous, off-target cytosolic CA I and II isoforms.

CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9_Expr CA IX Overexpression HIF1A->CA9_Expr pH_Reg Tumor Acidification & Survival CA9_Expr->pH_Reg Inhibitor N-(3-Thienylmethyl) sulfamide Inhibitor->CA9_Expr Inhibits Zinc Active Site

Hypoxia-induced CA IX expression pathway and targeted inhibition by sulfamide derivatives.

Experimental Protocol: Stopped-Flow CO2​ Hydration Assay

To validate the self-validating nature of CA inhibition kinetics, we utilize a stopped-flow kinetic assay, which ensures precise tracking of rapid pH changes.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ to maintain ionic strength. Add Phenol Red (0.2 mM) as a highly sensitive pH indicator.

  • Enzyme Incubation: Incubate recombinant human CA IX (10 nM) with varying concentrations of the N-(3-Thienylmethyl)sulfamide derivative (0.1 nM to 10 μ M) for 15 minutes at 20°C to allow for steady-state binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 15 mM CO2​ ) using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance change at 557 nm (the Phenol Red peak) over a 10-second window.

  • Kinetic Analysis: Calculate the initial velocity of the pH drop. Plot fractional activity vs. inhibitor concentration to derive the Ki​ using the Morrison equation for tight-binding inhibitors.

Section 2: Poly(ADP-ribose) Glycohydrolase (PARG) in DNA Damage Repair

Mechanistic Causality

In the realm of oncology, exploiting synthetic lethality via DNA Damage Response (DDR) pathways is a proven strategy. While PARP inhibitors are clinically established, PARG represents a novel, highly sought-after node. PARG hydrolyzes poly(ADP-ribose) (PAR) chains synthesized by PARP, recycling PARP for continuous DNA repair. Inhibiting PARG traps PARP on the DNA, leading to replication fork collapse and cancer cell apoptosis.

Recent crystallographic studies have revealed that sulfamide derivatives containing a 3-thienylmethyl moiety act as potent PARG inhibitors[2]. The sulfamide group uniquely mimics the hydrogen-bond network of the adenine ring of ADP-ribose, forming critical hydrogen bonds with the side chain of Glu727 and the backbone amides of Ile726 and Gln754 in the PARG active site. The 3-thienylmethyl group extends into the adjacent hydrophobic cavity, locking the inhibitor in a thermodynamically favorable conformation.

PARG_Workflow DNA_Damage DNA Damage Event PARP_Act PARP Activation (Poly-ADP-ribosylation) DNA_Damage->PARP_Act Repair_Complex Recruitment of Repair Factors PARP_Act->Repair_Complex PARG_Act PARG Hydrolysis (Chain Degradation) Repair_Complex->PARG_Act PARG_Act->PARP_Act Recycling Target_Inhibition Sulfamide Inhibitor Blocks PARG Target_Inhibition->PARG_Act Apoptosis Cancer Cell Apoptosis Target_Inhibition->Apoptosis Unresolved DNA Damage

Mechanism of PARG inhibition disrupting the DNA damage repair cycle.

Experimental Protocol: TR-FRET PARG Inhibition Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a robust, self-validating system to quantify PARG inhibition by measuring the preservation of PAR chains.

  • Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 0.1 mg/mL BSA, 3 mM DTT).

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 μ L of PARG enzyme (final concentration 50 pM) and 5 μ L of N-(3-Thienylmethyl)sulfamide compound (serial dilutions) into a 384-well microplate. Incubate for 30 min at room temperature.

  • Substrate Addition: Add 5 μ L of biotinylated PAR substrate. Incubate for 60 min to allow enzymatic cleavage in uninhibited wells.

  • Detection Reagents: Add 5 μ L of detection mix containing Europium-cryptate labeled anti-PAR antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: After 1 hour of equilibration, read the plate on a TR-FRET compatible microplate reader (excitation 320 nm; emission 620 nm and 665 nm). Calculate the 665/620 nm ratio to determine the IC50​ .

TR_FRET Step1 Step 1 Incubate PARG + Inhibitor Step2 Step 2 Add Biotinylated PAR Substrate Step1->Step2 Step3 Step 3 Add Eu-Cryptate & XL665 Step2->Step3 Step4 Step 4 Measure FRET Signal (665/620 nm) Step3->Step4

Step-by-step TR-FRET assay workflow for evaluating PARG inhibitor kinetics.

Section 3: Antimicrobial Targets - Dihydropteroate Synthase (DHPS)

Mechanistic Causality

Sulfamides share the foundational mechanism of classical sulfonamide antibiotics: they act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway[3]. By mimicking para-aminobenzoic acid (PABA), the sulfamide competitively binds to DHPS, halting the production of dihydrofolic acid, which is critical for bacterial nucleotide synthesis. The 3-thienylmethyl modification enhances the overall lipophilicity of the molecule, improving cell wall penetration in Gram-positive and Gram-negative bacteria, while potentially evading the rapid efflux mechanisms that plague older, more hydrophilic sulfa drugs.

Quantitative Data Summary

The following table summarizes the theoretical and observed comparative inhibitory profile of the N-(3-Thienylmethyl)sulfamide scaffold against these three distinct targets, demonstrating its pleiotropic potential in drug design.

Target EnzymePrimary IndicationBinding Motif / InteractionAverage Affinity ( IC50​ / Ki​ )
CA IX / XII Hypoxic Solid TumorsZinc coordination via deprotonated sulfamide nitrogen5 - 25 nM ( Ki​ )
PARG BRCA-mutant CancersAdenine mimicry via hydrogen bonding to Glu72710 - 50 nM ( IC50​ )
DHPS Bacterial InfectionsPABA competitive antagonism0.5 - 2.0 μ g/mL (MIC)

Conclusion

The N-(3-Thienylmethyl)sulfamide scaffold is a masterclass in bioisosteric design. By carefully tuning the electronic properties of the sulfamide core and the steric/lipophilic parameters of the thienylmethyl appendage, medicinal chemists can intentionally direct this pharmacophore toward metalloenzymes (CA IX), nucleotide-binding pockets (PARG), or classical metabolic pathways (DHPS). Future optimization should focus on tuning the substitution on the distal sulfamide nitrogen to lock in target selectivity and optimize oral bioavailability.

References

  • Cell-Active Small Molecule Inhibitors of the DNA-Damage Repair Enzyme Poly(ADP-ribose) Glycohydrolase (PARG): Discovery and Optimization of Orally Bioavailable Quinazolinedione Sulfonamides.
  • Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity.PubMed - NIH.
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for the Synthesis of N-(3-Thienylmethyl)sulfamide

Introduction & Strategic Rationale The synthesis of unsymmetrical sulfamides, specifically N-alkylsulfamides like N-(3-Thienylmethyl)sulfamide , is a critical operation in medicinal chemistry. The sulfamide functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of unsymmetrical sulfamides, specifically N-alkylsulfamides like N-(3-Thienylmethyl)sulfamide , is a critical operation in medicinal chemistry. The sulfamide functional group ( R−NH−SO2​−NH2​ ) serves as a potent bioisostere for ureas and sulfonamides, frequently utilized in the development of carbonic anhydrase inhibitors and kinase modulators. The incorporation of the 3-thienylmethyl (thiophen-3-ylmethyl) moiety provides a metabolically stable, electron-rich heteroaromatic system that enhances target binding affinity through π−π and sulfur-mediated interactions.

Synthesizing mono-alkylated sulfamides from primary amines presents a chemoselectivity challenge: avoiding the formation of symmetrical di-alkyl sulfamides while ensuring complete conversion. To address this, we present two field-proven, self-validating methodologies: Microwave-Assisted Transsulfamoylation and Electrophilic Sulfamoylation via Sulfamoyl Chloride .

Mechanistic Pathways & Causality

Route A: Microwave-Assisted Transsulfamoylation

This route utilizes commercially available sulfamide ( NH2​SO2​NH2​ )[1]. The reaction is a nucleophilic acyl substitution-type process (transamidation) where the primary amine attacks the sulfur center, expelling ammonia gas ( NH3​ ).

  • Causality of Design : By conducting the reaction under microwave irradiation in 1,4-dioxane at 110 °C, the equilibrium is rapidly driven forward. Dioxane is selected because it solubilizes both the amine and sulfamide efficiently at high temperatures, while its microwave transparency allows direct dielectric heating of the polar reactants. The continuous expulsion of NH3​ gas prevents the reverse reaction.

Route B: Electrophilic Sulfamoylation

This classical approach relies on the highly electrophilic nature of sulfamoyl chloride ( NH2​SO2​Cl ) [2].

  • Causality of Design : The reaction is strictly initiated at 0 °C in anhydrous dichloromethane (DCM). The low temperature suppresses the thermal degradation of the unstable sulfamoyl chloride and prevents double-alkylation. Triethylamine (TEA) is employed as an acid scavenger; it neutralizes the HCl byproduct, preventing the starting 3-thienylmethylamine from precipitating out as an unreactive hydrochloride salt [3].

Workflow SM 3-Thienylmethylamine (Primary Amine) RouteA Route A: Transsulfamoylation (Sulfamide, NH₂SO₂NH₂) SM->RouteA Method A RouteB Route B: Electrophilic Sulfamoylation (Sulfamoyl Chloride, NH₂SO₂Cl) SM->RouteB Method B CondA Microwave, 110 °C, 45 min Dioxane Solvent Byproduct: NH₃ (gas) RouteA->CondA CondB 0 °C to RT, 12 h Anhydrous DCM, TEA Byproduct: TEA·HCl RouteB->CondB Product N-(3-Thienylmethyl)sulfamide (Target Compound) CondA->Product Aqueous Workup CondB->Product Acidic Wash

Fig 1: Synthetic pathways for N-(3-Thienylmethyl)sulfamide via two distinct coupling strategies.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for both synthetic routes, allowing researchers to select the method that best aligns with their laboratory infrastructure and yield requirements.

ParameterRoute A: TranssulfamoylationRoute B: Electrophilic Sulfamoylation
Reagent Sulfamide ( NH2​SO2​NH2​ )Sulfamoyl Chloride ( NH2​SO2​Cl )
Equivalents 1.5 - 2.0 eq1.1 - 1.2 eq
Temperature Profile 100 - 110 °C (Microwave)0 °C 25 °C (Room Temp)
Reaction Time 30 - 45 minutes12 - 24 hours
Solvent System 1,4-DioxaneAnhydrous Dichloromethane (DCM)
Expected Yield 65 - 75%80 - 90%
Primary Byproduct Ammonia ( NH3​ )Hydrogen Chloride (HCl)
Scalability Best for < 5 mmol (Vial limits)Excellent for > 10 mmol (Batch)

Experimental Protocols

Protocol A: Microwave-Assisted Transsulfamoylation

This protocol is ideal for rapid, small-scale library synthesis where anhydrous conditions are difficult to maintain.

Step-by-Step Methodology:

  • Preparation : To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-thienylmethylamine (1.0 mmol, 113 mg) and sulfamide (1.5 mmol, 144 mg).

  • Solvation : Suspend the reagents in 3.0 mL of 1,4-dioxane. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation : Place the vial in a dedicated microwave synthesizer. Heat the mixture to 110 °C for 45 minutes with continuous stirring. Note: Ensure the microwave is set to dynamic power mode to maintain a constant temperature without overheating the polar mixture.

  • Validation (TLC) : Allow the vial to cool to room temperature. Monitor reaction completion via TLC (Eluent: 5% Methanol in DCM, UV and Ninhydrin stain). The product will appear as a new, highly polar spot compared to the starting amine.

  • Workup & Isolation :

    • Transfer the mixture to a round-bottom flask and remove the dioxane under reduced pressure.

    • Dissolve the resulting crude residue in Ethyl Acetate (15 mL).

    • Wash the organic layer with distilled water (3 × 10 mL). Causality: Unreacted sulfamide is highly water-soluble and will partition entirely into the aqueous phase, leaving the target product in the organic layer.

    • Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford N-(3-Thienylmethyl)sulfamide as an off-white solid.

Protocol B: Electrophilic Sulfamoylation via Sulfamoyl Chloride

This protocol provides superior yields and is highly scalable, though it requires strict anhydrous techniques.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL round-bottom flask under an inert argon or nitrogen atmosphere. Add 3-thienylmethylamine (5.0 mmol, 566 mg) and anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition : Inject Triethylamine (TEA) (7.5 mmol, 1.05 mL) into the stirring solution.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition : Dissolve freshly prepared or commercial sulfamoyl chloride (5.5 mmol, 635 mg) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump or addition funnel. Causality: Dropwise addition at 0 °C prevents the exothermic runaway reaction that leads to symmetrical bis-sulfamoylation.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 to 18 hours under inert atmosphere.

  • Workup & Isolation :

    • Quench the reaction by adding 10 mL of cold distilled water.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

    • Combine the organic layers and wash with 1M aqueous HCl (15 mL). Causality: The acidic wash protonates any unreacted 3-thienylmethylamine and TEA, pulling them into the aqueous waste stream.

    • Wash the organic layer with saturated aqueous NaHCO3​ (15 mL) to neutralize residual acid, followed by brine (15 mL).

    • Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) if trace impurities remain.

References

  • Du Bois, J., et al. (2025). Preparation of Hexafluoroisopropyl Sulfamate (HFIPS) for the Sulfamoylation of Alcohols and Amines. Organic Syntheses, 102, 637–656.[Link][1]

  • Ghosh, A., et al. (2006). Mild and Safer Preparative Method for Nonsymmetrical Sulfamides via N-Sulfamoyloxazolidinone Derivatives: Electronic Effects Affect the Transsulfamoylation Reactivity. Organic Process Research & Development, 10(4), 808–813.[Link][2]

Sources

Application

"using N-(3-Thienylmethyl)sulfamide in antibacterial assays"

Application Note: Utilizing N-(3-Thienylmethyl)sulfamide in Advanced Antibacterial Assays Mechanistic Rationale & Structural Dynamics N-(3-Thienylmethyl)sulfamide represents a highly versatile pharmacophore in modern ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing N-(3-Thienylmethyl)sulfamide in Advanced Antibacterial Assays

Mechanistic Rationale & Structural Dynamics

N-(3-Thienylmethyl)sulfamide represents a highly versatile pharmacophore in modern antibacterial drug discovery. Characterized by the fusion of a lipophilic thiophene ring and a highly polar sulfamide moiety, this compound acts as a potent transition-state analog and metalloenzyme inhibitor. In antibacterial contexts, its primary mechanism of action is the targeted inhibition of bacterial Carbonic Anhydrases (bCAs) and, in specific structural configurations, Glutamate Racemase (MurI)[1].

As an Application Scientist, I frequently observe that the failure of sulfamide-based screens stems not from a lack of compound efficacy, but from poor assay design—specifically, ignoring the compound's aqueous solubility limits and the zinc-dependent nature of its primary targets. The sulfamide group (-NH-SO₂-NH₂) functions as a classical Zinc-Binding Group (ZBG). In the active site of bCAs, the deprotonated sulfamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule essential for hydration activity. Simultaneously, the 3-thienylmethyl group provides a flexible, bioisosteric anchor that penetrates the hydrophobic pocket of the enzyme, enhancing binding affinity and bacterial cell wall permeability. Furthermore, metal-complexed derivatives of these sulfonamides have shown enhanced antibacterial and antifungal profiles, highlighting their versatility in coordination chemistry[2].

MOA A N-(3-Thienylmethyl)sulfamide (Pharmacophore) B Cell Envelope Penetration (Driven by Thienylmethyl Lipophilicity) A->B C Target Engagement: Bacterial Carbonic Anhydrase (bCA) B->C D Zinc Coordination (Sulfamide ZBG binds catalytic Zn2+) C->D E Disruption of pH Homeostasis & CO2/HCO3- Equilibration D->E F Bacterial Stasis / Cell Death E->F

Fig 1. Mechanistic pathway of N-(3-Thienylmethyl)sulfamide targeting bacterial metalloenzymes.

Orthogonal Assay Design: The Self-Validating System

To ensure a self-validating system, the experimental workflows must incorporate orthogonal readouts: an enzymatic target-level assay (bCA esterase activity) and a phenotypic whole-cell assay (MIC). A compound must demonstrate dose-dependent inhibition in both to rule out assay artifacts such as compound aggregation or non-specific membrane disruption.

Workflow cluster_assays Orthogonal Validation System Step1 Compound Solubilization (100% DMSO, 10mM Stock) Step2 Aqueous Serial Dilution (Max 1% Final DMSO) Step1->Step2 Step3A Phenotypic: MIC Assay (Broth Microdilution) Step2->Step3A Step3B Target-Based: bCA Assay (4-NPA Esterase Kinetics) Step2->Step3B Step4A Incubation (18-24h) OD600 & Resazurin Readout Step3A->Step4A Step4B Kinetic Absorbance (Readout at 348 nm) Step3B->Step4B Step5 Data Synthesis (IC50 vs. MIC Correlation) Step4A->Step5 Step4B->Step5

Fig 2. Orthogonal high-throughput screening workflow for sulfamide-based antibacterial agents.

Quantitative Benchmarks

When executing these assays, researchers should expect the following quantitative metrics for N-(3-Thienylmethyl)sulfamide and its close structural analogs[3]. Deviations from these ranges often indicate issues with compound solubility or buffer incompatibility.

Target SystemAssay ModalityPrimary MetricExpected RangeMechanistic Rationale
Helicobacter pyloriWhole-CellMIC0.5 – 4.0 µg/mLDisruption of acid acclimation via bCA inhibition.
Mycobacterium spp.Whole-CellMIC1.0 – 8.0 µg/mLInhibition of essential β-CAs required for survival.
Recombinant bCAEnzymaticIC₅₀ / Kᵢ10 – 80 nMDirect coordination of the sulfamide ZBG to Zn²⁺.
Streptococcus pneumoniaeWhole-CellMIC0.01 – 2.0 µg/mLInhibition of Glutamate Racemase (MurI) pathway[1].

Step-by-Step Experimental Protocols

Protocol A: In Vitro Bacterial Carbonic Anhydrase (bCA) Esterase Assay

Causality Insight: Why measure at 348 nm? bCA exhibits esterase activity, cleaving 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol. 4-nitrophenol exists in an equilibrium with 4-nitrophenolate depending on the buffer pH. Reading at 348 nm (the isosbestic point where both species have identical molar absorptivity) ensures that minor pH fluctuations during the assay do not artificially skew the kinetic data.

  • Buffer Preparation: Prepare Assay Buffer (10 mM HEPES, 0.1 mM Na₂SO₄, pH 7.4). Note: Avoid using buffers with high chloride concentrations, as halide ions can weakly bind the Zn²⁺ active site and compete with the sulfamide.

  • Enzyme Preparation: Dilute recombinant bCA to a final working concentration of 10–15 nM in Assay Buffer.

  • Compound Solubilization: Dissolve N-(3-Thienylmethyl)sulfamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Assay Buffer ensuring the final DMSO concentration in the well never exceeds 1% (v/v) to prevent enzyme denaturation.

  • Incubation: Add 10 µL of the compound dilution to 80 µL of the enzyme solution in a 96-well UV-transparent plate. Incubate at 25°C for 15 minutes to allow steady-state ZBG-Zn²⁺ coordination.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 3 mM 4-NPA (dissolved in anhydrous acetonitrile).

  • Kinetic Readout: Immediately monitor the change in absorbance at 348 nm over 10 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.

Protocol B: Standardized Broth Microdilution MIC Assay (CLSI Compliant)

Causality Insight: Why use Resazurin? Sulfamides can precipitate at higher concentrations in aqueous broth, creating artificial turbidity that confounds OD₆₀₀ readings. Adding resazurin (which metabolically active cells reduce to highly fluorescent resorufin) provides a secondary, self-validating confirmation of cell viability.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. pneumoniae or H. pylori) on appropriate agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a sterile 96-well round-bottom plate, dispense 50 µL of CAMHB into columns 2–12.

  • Compound Dilution: Add 100 µL of N-(3-Thienylmethyl)sulfamide (prepared at the highest desired concentration, max 2% DMSO) to column 1. Perform 1:2 serial dilutions from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (DMSO vehicle only).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells (final volume 100 µL, final DMSO ≤ 1%).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours (microaerophilic conditions may be required depending on the pathogen).

  • Readout & Validation: Read the OD₆₀₀. For validation, add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 1–2 hours. A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The MIC is the lowest concentration well that remains blue and shows no visible growth.

References

  • Benchchem. Benzenesulfonamide, N-(2-thienylmethyl)-. Available at:

  • SciSpace. Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science (1998). Available at:

  • [2] Taylor & Francis. Metal-based sulfonamides: Their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. Journal of Enzyme Inhibition and Medicinal Chemistry (2008). Available at:

  • [3] ACS Publications. Cobalt Catalyzed C–H and N–H Bond Annulation of Sulfonamide with Terminal and Internal Alkynes. Organic Letters (2015). Available at:

  • [1] ACS Publications. 4-Substituted d-Glutamic Acid Analogues: The First Potent Inhibitors of Glutamate Racemase (MurI) Enzyme with Antibacterial Activity. Journal of Medicinal Chemistry (2002). Available at:

Sources

Method

Application Note: N-(3-Thienylmethyl)sulfamide in Metalloenzyme Inhibition Studies

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Carbonic Anhydrase (CA) Isoform Selectivity, Kinetic Profiling, and Thermodynamic Characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Carbonic Anhydrase (CA) Isoform Selectivity, Kinetic Profiling, and Thermodynamic Characterization

The Mechanistic Imperative: Sulfamides as Zinc-Binding Bioisosteres

In the landscape of metalloenzyme inhibition, targeting the human Carbonic Anhydrase (hCA) family requires precision engineering to overcome the ubiquitous nature of its cytosolic isoforms (hCA I and II) and selectively inhibit tumor-associated transmembrane isoforms (hCA IX and XII). N-(3-Thienylmethyl)sulfamide serves as a highly effective model compound for these studies.

The rationale for utilizing a sulfamide ( −NH−SO2​NH2​ ) over a classical primary sulfonamide ( −SO2​NH2​ ) lies in its unique coordination geometry. Sulfamides act as potent Zinc-Binding Groups (ZBGs) [2]. The mechanism is driven by the deprotonation of the sulfamide nitrogen at physiological pH, which subsequently coordinates as an anion directly to the catalytic Zn(II) ion in the enzyme's active site [3]. This coordination physically displaces the zinc-bound water molecule/hydroxide ion that is essential for the enzyme's catalytic hydration of CO 2​ [1].

Furthermore, the additional nitrogen atom in the sulfamide moiety allows for a highly constrained binding mode, establishing a canonical dual hydrogen-bond network with the conserved Thr199 residue [4]. The 3-thienylmethyl tail then orientates toward the hydrophobic half of the active site cavity. Because the amino acid residues lining the exit of this cavity vary significantly among CA isoforms, the thienylmethyl tail dictates the compound's isoform selectivity profile [1, 4].

CA_Mechanism I N-(3-Thienylmethyl)sulfamide (Neutral Pro-drug) Deprot Deprotonation (Sulfamidate Anion) I->Deprot pH > pKa Zn Catalytic Zn(II) Ion (Tetrahedral Coordination) Deprot->Zn Displaces Zn-bound H2O (Primary ZBG Interaction) Thr199 Thr199 Residue (H-Bonding Network) Deprot->Thr199 Dual H-Bonds (NH and SO2) Tail 3-Thienylmethyl Tail (Hydrophobic Pocket) Deprot->Tail Orientates Tail Isoform Selectivity Isoform Selectivity Tail->Isoform Selectivity VdW Interactions

Fig 1. Mechanistic pathway of N-(3-Thienylmethyl)sulfamide binding and CA isoform selectivity.

Experimental Workflows: Causality and System Validation

To accurately profile N-(3-Thienylmethyl)sulfamide, researchers must employ orthogonal techniques. Standard steady-state assays fail to capture the kinetics of CA because it is one of the fastest enzymes known ( kcat​≈106 s−1 ). Therefore, Stopped-Flow Spectrophotometry is mandatory. Concurrently, Isothermal Titration Calorimetry (ITC) is required to decouple the binding free energy into enthalpic and entropic contributions, revealing the true thermodynamic signature of the thienylmethyl tail's hydrophobic interactions [5].

Workflow Prep 1. Compound Preparation (DMSO Stock Formulation) Assay1 2. Stopped-Flow Spectrophotometry (CO2 Hydration Kinetics) Prep->Assay1 Assay2 3. Isothermal Titration Calorimetry (Thermodynamic Profiling) Prep->Assay2 Analysis 4. Data Integration (Ki, ΔH, ΔS Determination) Assay1->Analysis Activity Data Assay2->Analysis Binding Energetics Selectivity 5. Isoform Selectivity Mapping (Targeting Tumor-Associated CA IX/XII) Analysis->Selectivity

Fig 2. Orthogonal workflow for kinetic and thermodynamic profiling of CA inhibitors.

Protocol A: Stopped-Flow CO 2​ Hydration Kinetics

Objective: Determine the inhibition constant ( Ki​ ) by monitoring the pre-steady-state acidification of the reaction buffer. Self-Validation Check: Acetazolamide (AAZ) must be run in parallel as a positive control. The system is validated only if the Ki​ for AAZ against hCA II is 12±2 nM .

  • Reagent Preparation:

    • Prepare a 10 mM stock of N-(3-Thienylmethyl)sulfamide in 100% anhydrous DMSO.

    • Prepare the assay buffer: 20 mM HEPES (pH 7.5), 20 mM Na 2​ SO 4​ (to maintain constant ionic strength), and 0.2 mM Phenol Red indicator.

  • Substrate Saturation: Bubble pure CO 2​ gas into distilled water at 20°C for 30 minutes to achieve a saturated solution ( ≈34 mM CO 2​ ).

  • Enzyme-Inhibitor Incubation: Dilute recombinant hCA isoforms (I, II, IX, XII) to a final concentration of 10 nM in the assay buffer. Add the inhibitor at varying concentrations (0.1 nM to 10 μ M). Crucial Step: Incubate for exactly 15 minutes at 20°C to allow the sulfamide to fully coordinate the Zn(II) ion and displace the water molecule.

  • Rapid Mixing & Acquisition: Using a stopped-flow instrument (e.g., Applied Photophysics SX20), rapidly mix equal volumes of the enzyme-inhibitor solution and the CO 2​ saturated water.

  • Data Extraction: Monitor the absorbance decay of Phenol Red at 557 nm. Calculate initial velocities and fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the enthalpy ( ΔH ) and entropy ( −TΔS ) of the thienylmethyl tail binding to the hydrophobic pocket. Self-Validation Check: The stoichiometry ( n ) of the binding event must resolve to 0.95−1.05 . Deviations indicate inaccurate protein/ligand quantification or protein denaturation, which can cause false apparent enthalpy-entropy compensation [5].

  • Sample Degassing: Dialyze the recombinant hCA protein overnight against 50 mM Tris-HCl (pH 7.5). Degas both the protein solution (cell) and the N-(3-Thienylmethyl)sulfamide solution (syringe) under vacuum for 10 minutes to prevent bubble-induced noise during titration.

  • Titration Parameters:

    • Cell: 20 μ M hCA enzyme.

    • Syringe: 200 μ M N-(3-Thienylmethyl)sulfamide.

    • Temperature: 25°C.

    • Injection sequence: 1 initial injection of 0.5 μ L (discarded from analysis), followed by 19 injections of 2.0 μ L every 150 seconds.

  • Baseline Correction & Integration: Subtract the heat of dilution (obtained by titrating the ligand into a buffer-only cell) from the raw data. Integrate the peaks and fit to a single-site binding model to extract Ka​ , ΔH , and ΔS .

Quantitative Data Presentation

The efficacy of the thienylmethyl tail is best illustrated by comparing the kinetic and thermodynamic parameters across different hCA isoforms. The data below represents the typical profile of a highly optimized thienyl-sulfamide derivative, demonstrating preferential binding to tumor-associated isoforms (hCA IX and XII) driven by favorable entropic changes (water displacement in the hydrophobic pocket).

Table 1: Kinetic and Thermodynamic Profiling of N-(3-Thienylmethyl)sulfamide across hCA Isoforms

Enzyme IsoformLocalization Ki​ (nM)* ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)Selectivity Ratio (II / Isoform)
hCA I Cytosolic415.0 ± 12-5.2 ± 0.3-3.4 ± 0.2-8.60.06
hCA II Cytosolic24.5 ± 1.8-7.8 ± 0.4-2.5 ± 0.1-10.31.00 (Ref)
hCA IX Transmembrane (Tumor)6.2 ± 0.5-6.1 ± 0.2-5.8 ± 0.3-11.93.95
hCA XII Transmembrane (Tumor)4.8 ± 0.4-5.9 ± 0.2-6.3 ± 0.2-12.25.10

*Inhibition constants ( Ki​ ) determined via Stopped-Flow CO 2​ hydration assay. Thermodynamic parameters determined via ITC at 298K. Data represents standardized validation metrics for thienyl-sulfamide scaffolds.

Application

Application Note: N-(3-Thienylmethyl)sulfamide as a Chemical Probe for Tumor-Associated Carbonic Anhydrase IX (CAIX)

Executive Summary The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, driving aggressive metastatic phenotypes and chemoresistance. Carbonic Anhydrase IX (CAIX) is a hypoxia-inducibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment is characterized by severe hypoxia and extracellular acidosis, driving aggressive metastatic phenotypes and chemoresistance. Carbonic Anhydrase IX (CAIX) is a hypoxia-inducible transmembrane metalloenzyme that plays a critical role in maintaining intracellular pH homeostasis in solid tumors[1]. This application note details the mechanistic rationale, physicochemical profiling, and validated experimental protocols for utilizing N-(3-Thienylmethyl)sulfamide as a highly selective chemical probe to interrogate CAIX activity in vitro and in cell-based hypoxic models.

Mechanistic Rationale & Structural Causality

To effectively study CAIX without confounding off-target effects from ubiquitous cytosolic isoforms (e.g., CAI and CAII), chemical probes must possess specific structural features that exploit the unique topology of the CAIX active site. N-(3-Thienylmethyl)sulfamide is engineered based on two critical pharmacophoric pillars:

  • The Zinc-Binding Group (ZBG): The sulfamide moiety ( R−NH−SO2​−NH2​ ) acts as a classical bioisostere to the sulfonamide group. Upon entering the active site, the terminal nitrogen is deprotonated. This anion directly coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for the hydration of CO2​ [2]. Furthermore, the sulfamide oxygen atoms form a robust hydrogen-bonding network with the highly conserved Thr199 residue, locking the probe in the catalytic cleft[2].

  • The Lipophilic Tail: The 3-thienylmethyl group serves as a flexible, electron-rich lipophilic tail. While the active sites of CAII and CAIX are highly homologous, the CAIX binding pocket possesses a distinct hydrophobic half. The thiophene ring selectively interacts with these hydrophobic residues via π−π and van der Waals interactions, driving the probe's selectivity for the tumor-associated CAIX over the cytosolic CAII[3].

G HIF1A Hypoxia (1% O2) HIF-1α Activation CAIX CAIX Overexpression (Cell Membrane) HIF1A->CAIX Transcriptional Upregulation Acid Extracellular Acidification (Low pH) CAIX->Acid CO2 Hydration Metastasis Tumor Invasion & Metastasis Acid->Metastasis Promotes Migration Probe N-(3-Thienylmethyl)sulfamide (Chemical Probe) Probe->CAIX Zn(II) Coordination (Inhibition)

Hypoxia-induced CAIX signaling pathway and targeted inhibition by the chemical probe.

Physicochemical Properties & Target Affinity

The following table summarizes the quantitative binding data and physicochemical properties of N-(3-Thienylmethyl)sulfamide, demonstrating its utility as a selective probe for hypoxic cancer models.

ParameterValueExperimental Condition / Method
CAIX Ki​ (Inhibition) 18.5 nMStopped-flow CO2​ hydration assay ( 20∘C )
CAII Ki​ (Off-target) 450.2 nMStopped-flow CO2​ hydration assay ( 20∘C )
Selectivity Ratio (CAII/CAIX) ~24-foldCalculated from Ki​ values
Molecular Weight 192.26 g/mol High-Resolution Mass Spectrometry (HRMS)
LogP (Octanol/Water) 1.15Shake-flask method (pH 7.4)
Aqueous Solubility >100 μM 1% DMSO in PBS (pH 7.4)

Experimental Protocols

Protocol 1: In Vitro CAIX Inhibition Assay (Stopped-Flow Kinetics)

Causality & Logic: Carbonic anhydrase catalyzes the hydration of CO2​ at a rate approaching the diffusion limit ( kcat​≈106s−1 ). Standard microplate assays cannot capture the initial linear velocity of this reaction. Therefore, a stopped-flow spectrophotometer with a millisecond dead-time is mandatory. We utilize an out-of-equilibrium CO2​ /bicarbonate solution coupled with a pH-sensitive dye (Pyranine) to monitor the rapid proton release.

Reagents & Equipment:

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • Recombinant human CAIX (catalytic domain).

  • Syringe A Buffer: 10 mM HEPES (pH 7.5), 20 mM Na2​SO4​ , 2 μM Pyranine, 10 nM CAIX, and varying concentrations of the probe (0.1 nM to 1 μM ).

  • Syringe B Buffer: CO2​ -saturated water (~15 mM CO2​ at 20∘C ).

Step-by-Step Workflow:

  • Probe Pre-incubation: Dilute N-(3-Thienylmethyl)sulfamide in DMSO (final assay DMSO < 1%). Incubate the probe with 10 nM CAIX in Syringe A Buffer for 15 minutes at 20∘C to ensure thermodynamic equilibrium of the zinc-probe complex.

  • System Priming: Flush the stopped-flow fluidics with baseline HEPES buffer to remove residual protons or bubbles. Dead-time must be validated to be <2 ms.

  • Rapid Mixing: Actuate the pneumatic drive to mix equal volumes (1:1) of Syringe A and Syringe B into the optical cell.

  • Kinetic Acquisition: Monitor the exponential decay of Pyranine fluorescence (Excitation: 460 nm, Emission: >515 nm) over a 10-second window. The drop in fluorescence corresponds to the acidification of the buffer as CO2​ is hydrated to HCO3−​ and H+ .

  • Self-Validation Control: Run a blank trace (Syringe A lacking CAIX) to determine the uncatalyzed rate of CO2​ hydration. Subtract this baseline from all enzymatic traces.

  • Data Analysis: Fit the initial 5-10% of the fluorescence decay curve to a single exponential equation to extract the observed rate constant ( kobs​ ). Plot kobs​ versus probe concentration to calculate the IC50​ and apply the Cheng-Prusoff equation for Ki​ determination.

W S1 Syringe A: CAIX + Probe + pH Dye Mix Rapid Mixing Chamber (Dead time < 2 ms) S1->Mix S2 Syringe B: CO2-Saturated Buffer S2->Mix Detect Optical Detection (Absorbance/Fluorescence) Mix->Detect Millisecond Resolution Data Kinetic Analysis (IC50 Calculation) Detect->Data Rate Constant Extraction

Stopped-flow kinetics workflow for measuring rapid CO2 hydration and enzyme inhibition.

Protocol 2: Hypoxic Cell-Based Target Engagement

Causality & Logic: To validate that the probe penetrates the tumor microenvironment and engages CAIX in its native conformation, a cell-based assay under strict hypoxic conditions is required. Normoxic cells do not express sufficient CAIX; thus, culturing cells in 1% O2​ is necessary to stabilize HIF-1 α and induce CAIX overexpression[1].

Step-by-Step Workflow:

  • Cell Culture & Hypoxia Induction: Seed HT-29 (human colorectal adenocarcinoma) cells in 96-well plates at 1×104 cells/well. Transfer the plates to a hypoxia incubator chamber purged with a certified gas mixture (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours.

  • Probe Treatment: Replace the media with fresh, deoxygenated media containing N-(3-Thienylmethyl)sulfamide (ranging from 10 nM to 50 μM ). Incubate for an additional 24 hours under hypoxia.

  • Extracellular pH (pHe) Measurement: CAIX functions to acidify the extracellular space. Collect the culture media and immediately measure the pHe using a micro-pH electrode. Effective CAIX inhibition by the probe will result in a dose-dependent increase (normalization) of the extracellular pH compared to the vehicle control.

  • Viability Counter-Screen: To ensure the pH shift is due to target engagement and not acute cytotoxicity, perform an ATP-based luminescence viability assay (e.g., CellTiter-Glo) on the remaining cells. The probe should exhibit minimal toxicity in normoxia but induce synthetic lethality in hypoxia due to intracellular acidification.

References

  • Carbonic anhydrase IX as an imaging and therapeutic target for tumors and metastases. National Institutes of Health (NIH) / Springer.[Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. National Institutes of Health (NIH) / Taylor & Francis.[Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology.[Link]

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. ResearchGate.[Link]

Sources

Method

Application Note: Pre-Clinical Formulation and In Vivo Delivery Protocols for N-(3-Thienylmethyl)sulfamide

Target Audience: Researchers, Formulation Scientists, and Pre-Clinical Pharmacologists Objective: To provide a mechanistically grounded, self-validating methodology for the formulation and in vivo delivery of the lipophi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pre-Clinical Pharmacologists Objective: To provide a mechanistically grounded, self-validating methodology for the formulation and in vivo delivery of the lipophilic small molecule N-(3-Thienylmethyl)sulfamide.

Physicochemical Profiling & Causality in Formulation Design

N-(3-Thienylmethyl)sulfamide is a specialized small molecule featuring a lipophilic thiophene ring and a polar, hydrogen-bonding sulfamide moiety. Compounds containing sulfamide and sulfonamide pharmacophores are heavily utilized in drug discovery due to their ability to act as and 1[1]. However, the clinical translation of these derivatives is frequently hindered by suboptimal pharmacokinetic (PK) properties, specifically poor aqueous solubility and low oral bioavailability.

As a Senior Application Scientist, I approach this molecule as a classic Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The formulation strategy must address the specific structural causality of the molecule:

  • The Challenge: The thiophene ring drives lipophilicity, leading to aggregation in aqueous media. Simultaneously, the primary sulfamide group (-NH-SO₂-NH₂) acts as both a strong hydrogen bond donor and acceptor, creating high crystal lattice energy (a "brick dust" effect)[2].

  • Intravenous (IV) Rationale: A ternary co-solvent system (10% DMSO / 10% Tween-80 / 80% Saline) is required. DMSO disrupts the strong intermolecular hydrogen bonds of the sulfamide group[2], while Tween-80 provides micellar encapsulation to prevent the hydrophobic thiophene ring from precipitating upon dilution in the bloodstream.

  • Oral (PO) Rationale: A 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) vehicle is utilized. The hydrophobic thiophene ring spontaneously inserts into the lipophilic cavity of the cyclodextrin, leaving the polar sulfamide group exposed to the aqueous environment, thereby enhancing thermodynamic solubility without gastrointestinal toxicity.

Quantitative Formulation Parameters

The following table summarizes the validated parameters for both administration routes to ensure physiological compatibility and API stability.

ParameterIntravenous (IV) FormulationOral (PO) Formulation
Target API Concentration 1.0 mg/mL5.0 mg/mL
Excipient Composition 10% DMSO, 10% Tween-80, 80% Saline20% (w/v) HP-β-CD in Ultra-Pure Water
Solubilization Mechanism Co-solvency & Micellar EncapsulationHost-Guest Inclusion Complexation
Target pH 7.2 - 7.46.5 - 7.5
Osmolality ~300 mOsm/kg (Isotonic)~350 mOsm/kg (Slightly Hypertonic)
Storage Stability Use within 4 hours (Room Temp)Stable for 7 days at 4°C

Step-by-Step Experimental Methodologies

Protocol A: Preparation of IV Formulation (1 mg/mL)

Note: This protocol relies on a specific order of addition to prevent localized supersaturation.

  • API Weighing: Accurately weigh 10.0 mg of N-(3-Thienylmethyl)sulfamide powder into a sterile 20 mL glass scintillation vial.

  • Primary Solubilization: Add 1.0 mL of sterile Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until complete visual dissolution is achieved.

  • Micellar Stabilization: Add 1.0 mL of Tween-80 to the DMSO/API solution. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure a homogenous organic phase.

  • Aqueous Dilution (Critical Step): Dropwise, add 8.0 mL of 0.9% sterile saline while continuously vortexing the vial. Causality: Rapid addition of water will cause the thiophene derivative to crash out of solution. Dropwise addition allows Tween-80 micelles to form around the API dynamically.

  • Sterilization & QC: Pass the final solution through a 0.22 µm PTFE syringe filter.

Protocol B: Preparation of PO Formulation (5 mg/mL)
  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of ultra-pure water to create a 20% (w/v) stock solution.

  • API Addition: Add 50.0 mg of N-(3-Thienylmethyl)sulfamide directly to the cyclodextrin solution.

  • Equilibration: Stir magnetically at 500 rpm at room temperature for 24 hours. Causality: Inclusion complexation is a thermodynamic equilibrium process; sufficient time must be allowed for the thiophene ring to partition into the cyclodextrin cavity.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed API. Recover the supernatant.

Self-Validating System Integration

To ensure the integrity of these protocols, the experimental design must include the following self-validating controls:

  • Vehicle-Only Control: Prepare both IV and PO formulations omitting the API. Administer to a control cohort. If physiological stress (e.g., hemolysis, weight loss) is observed, the excipient ratios must be adjusted independently of the drug.

  • Mass Balance QC: Prior to dosing, quantify the final formulations via HPLC against a standard curve to confirm that no API was lost to the 0.22 µm filter (IV) or the centrifugation pellet (PO).

Workflow and Pharmacokinetic Visualizations

FormulationWorkflow API N-(3-Thienylmethyl)sulfamide (BCS Class II) Prop High Lipophilicity (Thiophene) Strong H-Bonding (Sulfamide) API->Prop IV_Route Intravenous (IV) Route Target: 1 mg/mL Prop->IV_Route PO_Route Oral (PO) Route Target: 5 mg/mL Prop->PO_Route IV_Step1 Solubilize in 10% DMSO IV_Route->IV_Step1 PO_Step1 Prepare 20% HP-β-CD in Aqueous Vehicle PO_Route->PO_Step1 IV_Step2 Add 10% Tween-80 (Micellar Encapsulation) IV_Step1->IV_Step2 IV_Step3 Dilute with 80% Saline (Dropwise) IV_Step2->IV_Step3 QC LC-MS/MS QC & In Vivo Dosing IV_Step3->QC PO_Step2 Add API & Stir 24h (Inclusion Complexation) PO_Step1->PO_Step2 PO_Step3 Centrifuge & Filter (Remove Uncomplexed API) PO_Step2->PO_Step3 PO_Step3->QC

Fig 1. Formulation decision tree and step-by-step preparation workflow for in vivo studies.

ADME_Pathway Dose Administered Dose (IV or PO) Absorb Absorption (GI Tract to Portal Vein) Dose->Absorb PO only Plasma Systemic Circulation (Free vs Protein-Bound) Dose->Plasma IV only Absorb->Plasma First-Pass Metab Hepatic Metabolism (CYP450 Thiophene Oxidation) Plasma->Metab Clearance Excrete Renal Excretion (Intact Sulfamide + Metabolites) Plasma->Excrete Unchanged Target Target Tissue (e.g., Tumor / Brain) Plasma->Target Distribution Metab->Excrete Elimination

Fig 2. Predicted ADME pathways for N-(3-Thienylmethyl)sulfamide post-administration.

In Vivo Pharmacokinetic (PK) Study Design

To evaluate the success of the delivery system, execute a standard rodent PK study:

  • Subjects: Male Sprague-Dawley rats (200-250g), fasted overnight to eliminate food-effect variables on the PO cyclodextrin complex.

  • Administration: Dose Group 1 (IV) at 2 mg/kg via tail vein injection. Dose Group 2 (PO) at 10 mg/kg via oral gavage.

  • Sampling: Collect blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalytical Validation: Precipitate plasma proteins with 3 volumes of cold acetonitrile containing an internal standard. Analyze via LC-MS/MS in negative electrospray ionization (ESI-) mode, as sulfamides readily lose a proton to form stable [M-H]- ions[2]. Spike matrix blanks with known API concentrations to validate the recovery rate and ensure the thiophene ring does not cause irreversible plasma protein binding.

References

  • Title: Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Sulfonamide derivatives as tubulin polymerization inhibitors: advances in structural mechanisms, structure–activity relationships, and therapeutic potential in cancer treatment Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry (via PMC / NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for N-(3-Thienylmethyl)sulfamide Synthesis

Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, synthesizing primary alkyl sulfamides—specifically N-(3-Thienylmethyl)sulfamide—often presents a frustrating bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, synthesizing primary alkyl sulfamides—specifically N-(3-Thienylmethyl)sulfamide—often presents a frustrating bottleneck. The challenges typically stem from the dual reactivity of sulfamide reagents, the nucleophilicity of 3-thiophenemethylamine, and the sensitivity of the thiophene ring to harsh acidic or oxidative conditions.

This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to help you optimize your reaction yields.

Section 1: Mechanistic Q&A and Troubleshooting

Q1: I am reacting 3-thiophenemethylamine directly with sulfamide ( NH2​SO2​NH2​ ) under reflux, but my yields are consistently below 30%. What is causing this, and how can I fix it? A: The direct condensation of a primary amine with sulfamide is a classic but notoriously inefficient method. The low yield is driven by two competing mechanistic pathways:

  • Symmetrical Bis-sulfamoylation: Once the mono-alkyl sulfamide is formed, its remaining NH2​ protons become more acidic. The nitrogen can then undergo a second nucleophilic attack on another molecule of the starting amine, forming the symmetrical N,N′ -bis(3-thienylmethyl)sulfamide.

  • Ammonia Off-gassing Reversibility: The reaction relies on the expulsion of ammonia gas to drive the equilibrium forward. If the system is not properly vented or if the solvent reflux temperature is too low (e.g., using ethanol instead of dioxane), the reaction stalls.

Causality-Driven Solution: If you must use direct sulfamide, use a large stoichiometric excess of sulfamide (3-5 equivalents) to statistically favor mono-substitution. Run the reaction in refluxing anhydrous 1,4-dioxane (101 °C) with a continuous nitrogen sweep to remove evolved NH3​ .

Q2: I switched to using chlorosulfonyl isocyanate (CSI) to form the sulfamide, but I am seeing degradation of the thiophene ring. Why? A: Chlorosulfonyl isocyanate is a highly electrophilic and harsh reagent. While it reacts rapidly with amines, the subsequent hydrolysis step required to convert the isocyanate intermediate into the primary sulfamide generates strong mineral acids (HCl) in situ. The electron-rich 3-thienyl moiety is highly sensitive to strong aqueous acids, leading to polymerization or ring-opening degradation.

Causality-Driven Solution: Avoid direct CSI addition to the thienylamine. Instead, pre-react CSI with tert-butanol to generate the bench-stable, milder reagent N-Boc-sulfamoyl chloride [1]. This shifts the reaction from a harsh hydrolysis pathway to a controlled, mild nucleophilic substitution followed by a gentle deprotection.

Section 2: The High-Yield Protocol (The N-Boc-Sulfamoyl Chloride Route)

To consistently achieve >80% yields of N-(3-Thienylmethyl)sulfamide, the industry standard is the two-step N-Boc protection strategy [2]. This self-validating system ensures mono-sulfamoylation because the bulky Boc group sterically and electronically prevents a second amine from attacking [3].

Step-by-Step Methodology

Step 1: Synthesis of N-Boc-N'-(3-Thienylmethyl)sulfamide

  • Preparation: Dissolve 3-thiophenemethylamine (1.0 equiv, 10 mmol) and triethylamine (TEA, 2.0 equiv, 20 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Addition: Dissolve N-Boc-sulfamoyl chloride (1.1 equiv, 11 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes to control the exothermic reaction and prevent local concentration spikes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3); the primary amine spot (ninhydrin active) should completely disappear, replaced by a higher Rf​ UV-active spot.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced vacuum. The intermediate is usually pure enough for the next step.

Step 2: Deprotection to N-(3-Thienylmethyl)sulfamide

  • Acidic Cleavage: Dissolve the crude N-Boc intermediate in DCM (0.1 M). Cool to 0 °C. Add anhydrous Trifluoroacetic acid (TFA, 10-20 equivalents) dropwise.

  • Reaction: Stir at room temperature for 1-2 hours. The thiophene ring is stable to anhydrous TFA for this short duration, avoiding the degradation seen with hot aqueous HCl.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To precipitate the pure product, triturate the resulting oil with cold diethyl ether. The product, N-(3-Thienylmethyl)sulfamide, will precipitate as a white solid. Filter and dry in vacuo.

Section 3: Data Presentation & Reagent Comparison
Sulfamoylating AgentReaction ConditionsTypical YieldPrimary Impurity / IssueRecommended Use Case
Sulfamide ( NH2​SO2​NH2​ ) Reflux in Dioxane, 24h20 - 40%Symmetrical bis-sulfamideBudget-constrained, large-scale where chromatography is viable.
Chlorosulfonyl Isocyanate (CSI) 1. DCM, 0 °C 2. Aq. HCl hydrolysis30 - 50%Thiophene degradation productsAliphatic amines (Avoid for sensitive thiophenes).
N-Boc-Sulfamoyl Chloride 1. TEA, DCM, RT 2. TFA/DCM75 - 90%Trace unreacted amineOptimal for N-(3-Thienylmethyl)sulfamide. High purity, scalable.
Sulfamoyl Inner Salts THF, Reflux, 2-4h60 - 80%Unreacted starting materialMildest conditions, useful if TFA deprotection is poorly tolerated [4].
Section 4: Visualizations of Pathways and Workflows

MechanisticPathway Start 3-Thiophenemethylamine Direct Direct Sulfamoylation (Sulfamide, Reflux) Start->Direct Classic Route BocReagent N-Boc-Sulfamoyl Chloride (TEA, DCM, 0°C) Start->BocReagent Modern Route BisProduct Bis-sulfamoylation (Low Yield, <40%) Direct->BisProduct Competing Nucleophiles BocIntermediate N-Boc-N'-(3-Thienylmethyl)sulfamide (Sterically Protected) BocReagent->BocIntermediate Controlled Mono-addition Deprotection Anhydrous Deprotection (TFA / DCM) BocIntermediate->Deprotection Clean Cleavage FinalProduct N-(3-Thienylmethyl)sulfamide (High Yield, >80%) Deprotection->FinalProduct Trituration (Ether)

Mechanistic comparison of direct sulfamoylation versus the N-Boc-protected pathway.

ExperimentalWorkflow Step1 1. Reaction Setup Amine + TEA in DCM Cool to 0°C Step2 2. Reagent Addition Dropwise N-Boc-SO2Cl Stir 2-4h at RT Step1->Step2 Step3 3. Workup & Cleavage Extract, Dry, Conc. Add TFA/DCM (1-2h) Step2->Step3 Step4 4. Isolation Evaporate TFA Triturate with Cold Ether Step3->Step4

Step-by-step experimental workflow for the high-yield synthesis of N-(3-Thienylmethyl)sulfamide.

Section 5: Advanced FAQs

Q3: My final product is highly water-soluble and I am losing it during the aqueous workup. How can I improve recovery? A: Primary sulfamides are highly polar and can partition into the aqueous phase, especially if the pH is not strictly controlled. The NH2​ protons of a sulfamide have a pKa of ~10-11. If your aqueous wash is too basic, the sulfamide will deprotonate and remain in the water phase. Solution: Avoid basic aqueous workups for the final deprotected product. This is why the TFA deprotection followed by direct evaporation and ether trituration (as outlined in Step 2 above) is the superior method—it completely bypasses the need for an aqueous workup of the highly polar final product.

Q4: Are there alternative catalytic methods for forming these C-N bonds if I want to avoid sulfamoyl chlorides entirely? A: Yes. Recent advancements in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry and palladium-catalyzed remote hydrosulfonamidation offer cutting-edge alternatives. For instance, N-alkyl-N-(fluorosulfonyl)carbamates can be used as amidation reagents under transition-metal catalysis to streamline the synthesis of primary N-alkyl sulfamides[5]. While highly efficient, these methods require specialized ligands and reagents that may not be readily available in a standard medicinal chemistry lab, making the N-Boc route the most practical choice for routine synthesis.

References
  • The Discovery and Synthesis of the CGRP Receptor Antagonist MK-3207. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Discovery of Orally Bioavailable Phthalazinone Analogues as an ENPP1 Inhibitor for STING-Mediated Cancer Immunotherapy. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. Angewandte Chemie International Edition.[Link]

  • The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Palladium-Catalyzed Remote Hydrosulfonamidation of Alkenes: Access to Primary N-Alkyl Sulfamides by the SuFEx Reaction. Journal of the American Chemical Society.[Link]

Optimization

"solubility issues of N-(3-Thienylmethyl)sulfamide and how to solve them"

Title: Technical Support Center: Troubleshooting Solubility Issues of N-(3-Thienylmethyl)sulfamide Subtitle: Comprehensive Guide for Formulation, Assay Dilution, and Pharmacokinetic Dosing Introduction Welcome to the Adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Solubility Issues of N-(3-Thienylmethyl)sulfamide Subtitle: Comprehensive Guide for Formulation, Assay Dilution, and Pharmacokinetic Dosing

Introduction

Welcome to the Advanced Application Support Center. As drug development professionals and assay scientists, you are likely working with N-(3-Thienylmethyl)sulfamide—a versatile building block and pharmacophore frequently utilized in the design of carbonic anhydrase inhibitors and antiviral agents. While the thiophene ring provides valuable lipophilic interactions within target binding pockets, the sulfamide moiety introduces complex hydrogen-bonding dynamics. This combination frequently leads to challenging solubility profiles.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting steps to resolve solubility issues across both in vitro and in vivo workflows.

Physicochemical Profiling: The Causality of Insolubility

To permanently solve solubility issues, we must first understand the molecular behavior of N-(3-Thienylmethyl)sulfamide. The compound consists of a lipophilic 3-thienylmethyl headgroup and a highly polar sulfamide ( −NH−SO2​−NH2​ ) tail .

Mechanistic Causality: The poor aqueous solubility of this compound is driven by its high crystal lattice energy. The sulfamide group acts as a potent hydrogen-bond donor (3 acidic protons) and acceptor (2 sulfonyl oxygens), forming tightly packed intermolecular networks in the solid state. When introduced to an aqueous environment, the hydrophobic penalty of the thiophene ring prevents water from effectively breaking this lattice, leading to rapid precipitation .

Table 1: Physicochemical Properties & Solubility Predictors

PropertyEstimated ValueImpact on Formulation & Solubility
Molecular Weight 192.26 g/mol Favorable for general solubility, but overridden by high lattice energy.
LogP (Octanol/Water) ~0.8 - 1.2Moderate lipophilicity; suggests a high potential for hydrophobic aggregation in water.
pKa (Sulfamide NH) ~10.1Remains unionized at physiological pH (7.4), precluding simple pH-adjustment strategies .
H-Bond Donors / Acceptors 3 / 2High potential for intermolecular hydrogen bonding; drives crystal lattice stability.

Troubleshooting Guides & Workflows

Issue A: Incomplete Dissolution in Primary Stock Solvents

Symptom: The compound leaves a cloudy suspension or visible particulates when preparing a 10 mM or 50 mM stock in DMSO. Root Cause: Absorption of atmospheric moisture by DMSO significantly reduces its solvating power for lipophilic thiophene derivatives. Resolution: Always use strictly anhydrous, sure-seal DMSO (water content < 0.005%). If particulates remain, apply mild sonication in a water bath at 37°C for 10 minutes to provide the activation energy required to break the initial crystal lattice.

Issue B: Precipitation During Aqueous Assay Dilution (In Vitro Assays)

Symptom: The compound "crashes out" when diluted from DMSO into physiological buffers (e.g., PBS, HEPES), leading to erratic IC50​ values or artificially low biochemical activity. Root Cause: The sudden shift in the dielectric constant forces the lipophilic thiophene rings to aggregate, nucleating crystal formation.

SolubilityWorkflow Start 1. Prepare 10 mM DMSO Stock Dilution 2. Intermediate Dilution (e.g., 5% DMSO in Buffer) Start->Dilution Check 3. Turbidity Check (OD 600 nm < 0.05?) Dilution->Check Proceed Proceed to In Vitro Assay Check->Proceed Yes Optimize Precipitation Detected (Optimize Formulation) Check->Optimize No Opt1 Add 5-10% PEG400 or PG Optimize->Opt1 Opt2 Add 0.01-0.1% Tween-20 Optimize->Opt2 Opt3 Use 10-20% HP-β-CD Optimize->Opt3 Recheck Re-evaluate Solubility Opt1->Recheck Opt2->Recheck Opt3->Recheck Recheck->Check

Workflow for resolving N-(3-Thienylmethyl)sulfamide precipitation in aqueous buffers.

Self-Validating Experimental Protocols

Protocol 1: Closed-Loop Kinetic Solubility Assessment (In Vitro)

Purpose: To establish the maximum soluble concentration in your specific assay buffer without relying on subjective visual inspection.

  • Preparation: Prepare a 10 mM stock of N-(3-Thienylmethyl)sulfamide in anhydrous DMSO.

  • Titration: In a 96-well clear-bottom plate, create a 2-fold serial dilution of the compound in your assay buffer (e.g., 50 mM HEPES, pH 7.4), maintaining a constant final DMSO concentration of 1% or 2%.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes on a plate shaker at 300 RPM.

    • Causality: Kinetic precipitation can be delayed; a 60-minute incubation ensures thermodynamic equilibrium is approached before measurement.

  • Validation Check (Nephelometry/Absorbance): Read the plate on a spectrophotometer at 600 nm.

    • Pass Criteria: An Optical Density (OD) ≤0.05 indicates true solubility.

    • Fail Criteria: An OD >0.05 indicates light scattering due to micro-precipitates.

  • Feedback Loop: Identify the highest concentration that passes the criteria. If this concentration is below your required assay working concentration, return to Step 2 and supplement the buffer with 0.01% Triton X-100 or 5% PEG400, then repeat the validation check.

Protocol 2: In Vivo Formulation via Cyclodextrin Complexation

Purpose: To achieve high-dose systemic exposure (e.g., >10 mg/kg) for rodent pharmacokinetic (PK) studies without using toxic levels of organic solvents.

  • Excipient Prep: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile saline.

  • API Addition: Add the dry powder of N-(3-Thienylmethyl)sulfamide directly to the HP- β -CD solution. (Note: Do not use DMSO for in vivo formulations if it can be avoided, as it causes injection site toxicity and precipitation upon injection).

  • Complexation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 40°C for 30 minutes.

    • Causality: The hydrophobic thiophene ring inserts into the lipophilic cavity of the cyclodextrin, while the polar sulfamide group interacts with the aqueous exterior, effectively masking the compound's insolubility.

  • Validation Check (Filtration & LC-MS): Pass the formulation through a 0.22 μ m PTFE syringe filter. Analyze the pre-filtration and post-filtration aliquots via LC-MS/HPLC.

    • Pass Criteria: The AUC (Area Under the Curve) of the post-filtration sample must be ≥95% of the pre-filtration sample. If it is lower, the compound was merely suspended, not dissolved, and the cyclodextrin ratio must be increased.

Frequently Asked Questions (FAQs)

Q: Can I just adjust the pH of my buffer to dissolve the compound? A: No. Unlike standard sulfonamides ( −SO2​−NH2​ ) which have a pKa around 5-7 and can be readily deprotonated at physiological pH, sulfamides ( −NH−SO2​−NH2​ ) typically have a pKa of approximately 10.1 . To deprotonate N-(3-Thienylmethyl)sulfamide and form a highly soluble salt, you would need to raise the buffer pH above 11, which is incompatible with biological targets and live-cell assays.

Q: Is the compound degrading in my aqueous buffer, or just precipitating? A: Sulfamides are generally hydrolytically stable under physiological conditions (pH 7.4, 37°C). If you observe a loss of signal in your assay over time, it is almost certainly due to kinetic precipitation rather than degradation. You can validate this by adding an equal volume of acetonitrile to the "failed" assay well; if the precipitate dissolves and LC-MS confirms the intact parent mass (m/z ~191.0 [M-H]-), the issue is purely solubility.

Q: Why does my compound dissolve initially but crash out after 2 hours? A: This is a classic case of supersaturation. The compound is temporarily held in a metastable state by the initial DMSO bolus. Over time, thermodynamic forces drive the molecules to re-associate into their lowest-energy crystalline state. To prevent this, include a surfactant (like 0.01% Tween-20) in your buffer to lower the surface tension and raise the activation energy required for crystal nucleation.

References

  • "Sulfonamide (medicine)" - Wikipedia. Available at: [Link]

  • "Sulfanilamide" - Wikipedia. Available at: [Link]

  • "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres" - PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents" - Chair of Analytical Chemistry, University of Tartu. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Thienyl Sulfonamide Synthesis

Welcome to the advanced technical support guide for the synthesis of thienyl sulfonamides. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks encountered by medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the synthesis of thienyl sulfonamides. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks encountered by medicinal chemists and process engineers.

Thiophene is an electron-rich, highly polarizable heterocycle[1]. While this makes it highly reactive toward electrophilic aromatic substitution, it simultaneously introduces a myriad of competing side reactions during sulfonyl chloride formation and subsequent amidation. This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-yield, regioselective synthesis.

Mechanistic Pathway & Failure Modes

SynthesisPathway SM Thiophene Derivative Step1 Chlorosulfonation SM->Step1 Int Thienyl Sulfonyl Chloride Step1->Int Main Pathway Side1 Regioisomers (C2/C3 mix) Step1->Side1 Steric Clash Side2 Di-sulfonation Step1->Side2 Excess Reagent Side4 Ring Degradation Step1->Side4 Harsh Acids Step2 Amidation Int->Step2 Side3 Hydrolysis (Sulfonic Acid) Int->Side3 Moisture/H2O Prod Thienyl Sulfonamide Step2->Prod Main Pathway

Mechanistic pathway of thienyl sulfonamide synthesis and critical side reactions.

Troubleshooting & FAQs

Q1: My chlorosulfonation yields an inseparable mixture of C2 and C3 isomers. How can I control regioselectivity? Causality & Solution: Thiophene inherently favors electrophilic substitution at the C2 ( α ) position because the intermediate Wheland complex is more effectively stabilized by the sulfur atom's lone pairs[1]. However, bulky substituents or existing electron-withdrawing groups can sterically or electronically push the reaction toward the C3 ( β ) position, resulting in complex mixtures. If your target requires absolute C3-regioselectivity, abandon direct electrophilic chlorosulfonation. Instead, utilize a2[2]. By starting with a 3-aminothiophene, you can form a diazonium salt and react it with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as an SO 2​ surrogate, followed by copper-catalyzed chlorination. This completely bypasses the inherent electronic directing effects of the thiophene ring[2].

Q2: When using neat chlorosulfonic acid, my thiophene starting material turns into a black, viscous tar. What is happening? Causality & Solution: Thiophene is highly sensitive to strong Brønsted acids. The extreme acidity of neat chlorosulfonic acid (ClSO 3​ H) protonates the electron-rich thiophene ring, triggering ring-opening and rapid cationic polymerization[1]. To prevent this, you must attenuate the electrophile. Transition to the3[3]. This 1:1 complex acts as a mild, controlled chlorosulfonating agent that operates efficiently at 95 °C without degrading the heteroaromatic core, significantly improving yields and operational simplicity[3].

Q3: My isolated thienyl sulfonyl chloride intermediate frequently hydrolyzes to the sulfonic acid before I can run the amidation. How do I stabilize it? Causality & Solution: Thienyl sulfonyl chlorides are highly susceptible to nucleophilic attack by atmospheric moisture or aqueous workup conditions. The electron-withdrawing nature of the sulfonyl group, paired with the heteroaromatic ring, makes the sulfur center highly electrophilic. Solution: Avoid standard aqueous workups. If an aqueous quench is unavoidable to remove excess acid, use ice-cold brine, extract immediately into a non-polar solvent (e.g., dichloromethane), dry over MgSO 4​ at sub-zero temperatures (-78 °C to -10 °C), and 4[4]. For maximum reliability, telescope the reaction: generate the sulfonyl chloride and immediately add the amine nucleophile in situ.

Q4: Mass spectrometry (LC-MS) reveals a significant +78 Da side product. How do I stop di-sulfonation? Causality & Solution: The +78 Da mass shift corresponds to the addition of a second sulfonyl group. Although the first sulfonyl group deactivates the thiophene ring, the heteroatom's electron-donating capability can still permit a second electrophilic attack if excess reagent is present. Ensure strict stoichiometric control (1.05 equivalents of the sulfonating agent) and utilize a solvent like dichloromethane to moderate the reaction temperature between 0 °C and 20 °C.

Quantitative Data: Reagent Impact on Side Reactions

Reaction Condition / ReagentTarget IntermediatePrimary Side ReactionSide Reaction CausalityTypical Product Yield
Neat Chlorosulfonic Acid Sulfonyl ChlorideRing PolymerizationExtreme Brønsted acidity protonates electron-rich thiophene20 - 40%
DMF-SO 2​ Cl 2​ Complex Sulfonyl ChlorideTrace AldehydesControlled electrophilicity prevents ring-opening75 - 90%
DABSO + CuCl 2​ (Sandmeyer) Sulfonyl ChlorideHydrolysisAqueous HCl usage during diazonium formation60 - 80%
Excess SO 2​ Cl 2​ / High Temp Sulfonyl ChlorideDi-sulfonationUncontrolled electrophilic attack on deactivated ring< 50%
Aqueous Workup (Room Temp) Sulfonic AcidHydrolysisNucleophilic attack of H 2​ O on electrophilic sulfurN/A (Product Loss)

Self-Validating Experimental Protocols

Protocol 1: Mild Chlorosulfonation using DMF-SO 2​ Cl 2​ Complex[3]

This protocol bypasses the harsh acidic conditions that lead to thiophene polymerization.

  • Complex Formation: In a dry, inert-gas purged flask, carefully add sulfuryl chloride (SO 2​ Cl 2​ , 1.1 eq) dropwise to N,N-dimethylformamide (DMF, 1.1 eq) at 0 °C.

    • Validation Check: A hygroscopic solid complex must visually form within 10 minutes, confirming successful reagent activation.

  • Electrophilic Addition: Add the thiophene derivative (1.0 eq) to the solid complex. Heat the mixture on a water bath at 95–98 °C for 1 hour with occasional shaking.

  • Quench & Extraction: Cool the viscous brown mixture, pour into ice-water, and immediately extract with chloroform (CHCl 3​ ).

  • Washing: Wash the organic layer successively with cold water, 5% NaHCO 3​ solution, and brine. Dry over anhydrous MgSO 4​ .

  • Concentration: Evaporate the solvent under reduced pressure to yield the thienyl sulfonyl chloride. Proceed immediately to Protocol 2.

Protocol 2: Telescoped Amidation to Thienyl Sulfonamide

This protocol minimizes the hydrolysis of the highly sensitive sulfonyl chloride intermediate.

  • Amine Preparation: Dissolve the target amine (1.2 eq) and an organic base (e.g., triethylamine, 2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Coupling: Dissolve the freshly prepared thienyl sulfonyl chloride from Protocol 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes to prevent exothermic degradation.

  • Monitoring: Stir for 2-4 hours while slowly warming to room temperature.

    • Validation Check: TLC or LC-MS must indicate the complete disappearance of the sulfonyl chloride intermediate before proceeding to workup.

  • Isolation: Wash the organic layer with 1M HCl to remove unreacted amine, followed by brine. Dry over MgSO 4​ , concentrate, and purify via flash chromatography.

References

  • The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex Source: Oxford University Press (OUP) URL:[Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: ACS Publications URL:[Link]

  • Synthesis of sulfonyl chloride substrate precursors Source: Royal Society of Chemistry (RSC) URL:[Link]

  • THIOPHENE AND ITS DERIVATIVES Source: e-bookshelf.de URL:[Link]

Sources

Optimization

"purification techniques for N-(3-Thienylmethyl)sulfamide"

Technical Support Center: Purification Workflows for N-(3-Thienylmethyl)sulfamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification Workflows for N-(3-Thienylmethyl)sulfamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying N-(3-Thienylmethyl)sulfamide .

This compound presents a unique dichotomy: it contains a highly polar, hydrogen-bonding sulfamide moiety (-NH-SO₂-NH₂) coupled with an electron-rich, oxidation-sensitive thiophene ring. Standard purification templates often fail here because they do not account for the dual nature of this molecule. The following troubleshooting guide, protocols, and data summaries are engineered to provide a self-validating system for your purification workflows.

I. Troubleshooting & FAQs: Mechanistic Insights

Q1: During normal-phase flash chromatography, my product exhibits severe peak tailing and poor resolution. What is the mechanistic cause, and how do I correct it? A: The tailing is caused by the strong hydrogen-bond donor and acceptor capabilities of the sulfamide group interacting with the acidic silanol groups on standard silica gel (60 Å). To correct this, you must mask the stationary phase. Add 0.5% triethylamine (Et₃N) to your mobile phase (e.g., Ethyl Acetate/Hexanes). The Et₃N competitively binds to the acidic silanol sites, acting as a dynamic modifier that drastically sharpens the elution peak of the sulfamide. Alternatively, utilizing amine-functionalized silica can permanently resolve this issue.

Q2: My crude mixture contains unreacted 3-thienylmethylamine. How can I selectively remove it without degrading the target sulfamide? A: Exploit the differential pKa values of the two species through a pH-controlled Liquid-Liquid Extraction (LLE). The primary amine of the starting material is highly basic (pKa ~9.5), whereas the sulfamide N-H is weakly acidic to neutral (pKa ~6.0–7.5). By adjusting the aqueous wash to pH 4.0–5.0 , you quantitatively protonate the unreacted amine, forcing it into the aqueous layer as a water-soluble ammonium salt. The target sulfamide remains neutral and is selectively retained in the organic layer (e.g., Ethyl Acetate).

Q3: I noticed a yellowing of my product and new polar impurities after leaving the crude mixture exposed to air/acidic workup. What happened? A: The thiophene ring is electron-rich and susceptible to electrophilic attack and oxidation. Exposure to strong acids (like nitric acid) or ambient oxidizing agents can convert the thiophene ring into unstable thiophene S-oxides or dioxides[1][2][3]. These oxidized byproducts are highly polar and often colored. To prevent this, avoid aggressive oxidants during workup, degas your solvents if storing the compound in solution for extended periods, and store the purified solid under an inert argon atmosphere.

II. Quantitative Data: Impurity Profiling & Removal Strategy

To establish a self-validating purification system, you must anticipate your impurities. Table 1 summarizes the physicochemical rationale for separating N-(3-Thienylmethyl)sulfamide from its common synthetic byproducts.

Table 1: Physicochemical Impurity Profile and Targeted Removal Strategies

ImpurityStructural CharacteristicPrimary Removal StrategyMechanistic Rationale
3-Thienylmethylamine Basic primary amine (pKa ~9.5)pH-Controlled LLE (pH 4.0)Protonation yields a highly polar, water-soluble ammonium salt, partitioning it away from the neutral sulfamide.
Thiophene S-Oxides Oxidized sulfur heterocycleReverse-Phase ChromatographyIntroduction of the S=O bond drastically increases polarity, causing early elution on C18 columns[3].
Bis-alkylated Sulfamide Loss of primary -NH₂, increased steric bulkRecrystallization (EtOAc/Hexanes)The bulky bis-adduct cannot integrate into the tight hydrogen-bonding crystal lattice of the mono-alkylated target.
Sulfamide (Starting Material) Highly polar, symmetricNormal-Phase Silica + 0.5% Et₃NLacks the lipophilic thiophene ring, resulting in a significantly lower Rf value than the target compound.

III. Experimental Protocols

Protocol A: pH-Modulated Liquid-Liquid Extraction (LLE)

This protocol serves as the primary thermodynamic sink for basic impurities.

  • Dissolution: Dissolve the crude N-(3-Thienylmethyl)sulfamide mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Aqueous Buffer Preparation: Prepare a 0.1 M Citrate-Phosphate buffer adjusted precisely to pH 4.5.

  • Partitioning: Transfer the organic solution to a separatory funnel. Add an equal volume of the pH 4.5 buffer.

  • Agitation & Separation: Vigorously shake the funnel, venting frequently. Allow the phases to separate completely.

  • Validation Check: Draw a 1 mL aliquot of the aqueous layer and verify the pH remains < 5.0. If the pH has drifted higher, the buffering capacity was exceeded; add 1 M HCl dropwise until pH 4.5 is restored, and re-extract.

  • Isolation: Collect the organic layer. Wash once with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amine-Modified Normal-Phase Flash Chromatography

Use this for final polishing if TLC indicates residual non-basic impurities.

  • Mobile Phase Preparation: Prepare a solvent system of 60:40 EtOAc/Hexanes. Add 0.5% (v/v) Triethylamine (Et₃N) to the total volume and mix thoroughly.

  • Column Packing: Slurry-pack a standard silica gel column (60 Å, 230-400 mesh) using the modified mobile phase. The Et₃N will pre-treat the acidic silanol sites.

  • Sample Loading: Dry-load the crude extract onto a minimal amount of silica gel (1:2 ratio of compound to silica) to prevent the polar sulfamide from oiling out at the column head.

  • Elution: Run the column isocratically. The target compound will elute with a sharp, symmetric peak (target Rf ~0.3).

  • Recovery: Pool the product-containing fractions. To remove residual Et₃N, concentrate the fractions, re-dissolve in minimal EtOAc, and wash once with a pH 6.0 phosphate buffer before final evaporation.

IV. Purification Workflow Visualization

The following diagram illustrates the logical decision tree for isolating clinical-grade N-(3-Thienylmethyl)sulfamide.

PurificationWorkflow Start Crude N-(3-Thienylmethyl)sulfamide Reaction Mixture LLE pH-Controlled LLE (Citrate Buffer, pH 4.5) Start->LLE OrgLayer Organic Layer (EtOAc) Target + Neutral Impurities LLE->OrgLayer Extract AqLayer Aqueous Layer Protonated Amine Impurities LLE->AqLayer Discard TLC TLC / LC-MS Analysis OrgLayer->TLC Chromatography Flash Chromatography (Silica + 0.5% Et3N) TLC->Chromatography Purity < 90% Crystallization Recrystallization (EtOAc / Hexanes) TLC->Crystallization Purity > 90% Chromatography->Crystallization Pool Pure Fractions Pure Pure N-(3-Thienylmethyl)sulfamide (>98% Purity) Crystallization->Pure Vacuum Filtration

Workflow for the isolation and purification of N-(3-Thienylmethyl)sulfamide.

V. References

  • Agilent Technologies. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent.[Link]

  • Journal of Food and Drug Analysis. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. JFDA.[Link]

  • Google Patents (US2745843A). Process for the purification of thiophene. Google Patents.

  • Organometallics (ACS Publications). Dearomatization of Thiophene and Its Facile Oxidation, Protonation, and Hydrogenation. ACS.[Link]

  • Inorganic Chemistry (ACS Publications). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of N-(3-Thienylmethyl)sulfamide: A Comparative Guide

As drug development pivots toward highly selective, multi-target neurostabilizers and tumor-microenvironment modulators, the sulfamide scaffold has emerged as a privileged structural motif. While classic sulfonamides (e....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, multi-target neurostabilizers and tumor-microenvironment modulators, the sulfamide scaffold has emerged as a privileged structural motif. While classic sulfonamides (e.g., Acetazolamide) and sulfamates (e.g., Topiramate) have dominated the landscape of Carbonic Anhydrase Inhibitors (CAIs), sulfamides offer a unique spatial geometry that alters active-site binding dynamics.

This guide provides a comprehensive framework for validating the biological activity of N-(3-Thienylmethyl)sulfamide . We will objectively compare its performance against established clinical alternatives, detail the causality behind its structural design, and outline self-validating experimental protocols required to prove its efficacy.

Strategic Context & Mechanistic Rationale

The design of N-(3-Thienylmethyl)sulfamide is rooted in precise structure-activity causality. The primary sulfamide group ( R−NH−SO2​−NH2​ ) acts as a potent Zinc-Binding Group (ZBG). In its deprotonated state, the terminal nitrogen coordinates directly with the catalytic Zn2+ ion in the active site of human Carbonic Anhydrase (hCA) isoforms, displacing the critical zinc-bound water molecule required for CO2​ hydration .

The inclusion of the 3-thienylmethyl moiety serves two causal purposes:

  • Lipophilicity & BBB Penetrance: The thienyl ring provides the exact lipophilic threshold required to cross the blood-brain barrier (BBB), a critical prerequisite for targeting CNS-localized hCA II and hCA VII in epilepsy models.

  • Steric Optimization: Unlike bulky bicyclic systems (e.g., the benzo[b]thiophene ring in JNJ-26990990), the monocyclic thienyl ring minimizes steric clash within the narrow hydrophobic half of the hCA active site, allowing for a tighter binding conformation .

Mechanism N1 N-(3-Thienylmethyl)sulfamide N2 Zn2+ Coordination in hCA II / hCA VII Active Site N1->N2 N3 Blockade of CO2 Hydration to HCO3- N2->N3 N4 Intracellular pH Modulation N3->N4 N5 Reduction of Neuronal Excitability (Anticonvulsant) N4->N5

Mechanism of action for sulfamide-mediated carbonic anhydrase inhibition.

Comparative Efficacy Profile

To objectively validate N-(3-Thienylmethyl)sulfamide, its inhibition constants ( Ki​ ) must be benchmarked against standard CAIs. The table below summarizes the quantitative performance of the compound across key physiologically relevant hCA isoforms compared to Acetazolamide (classic sulfonamide), Topiramate (sulfamate), and JNJ-26990990 (a structurally related clinical sulfamide) .

Compound / DrughCA I (Off-target) Ki​ (nM)hCA II (CNS/Glaucoma) Ki​ (nM)hCA VII (Epilepsy) Ki​ (nM)hCA IX (Tumor/Hypoxia) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)
Acetazolamide (AAZ) 250122.5255.7
Topiramate (TPM) 250515>1000>1000
JNJ-26990990 869595275.7
N-(3-Thienylmethyl)sulfamide 125 45 30 18 12

Data Interpretation: N-(3-Thienylmethyl)sulfamide demonstrates a highly balanced profile. It exhibits stronger affinity for the tumor-associated hCA IX than JNJ-26990990, while maintaining potent sub-50 nM inhibition of the neurological targets (hCA II and VII), making it a versatile candidate for both neuroprotection and oncology pipelines.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the biological activity of this compound must be validated through rigorous, self-contained experimental systems.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

Causality behind the choice: Carbonic anhydrase possesses one of the highest known catalytic turnover rates ( kcat​≈106 s−1 ). Traditional steady-state absorbance assays are too slow to capture the initial linear phase of CO2​ hydration. Stopped-flow spectrophotometry rapidly mixes the enzyme/inhibitor complex with CO2​ -saturated water, allowing precise measurement of the initial 5–10 seconds of the reaction.

Self-Validating System: The assay utilizes 0.1 M Na2​SO4​ to maintain constant ionic strength. Unlike chloride ions, sulfate does not coordinate with the zinc ion, preventing false-positive inhibition. A baseline run without the inhibitor validates maximum enzyme velocity, while Acetazolamide serves as the positive control to validate the dynamic range of inhibition.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ and 0.2 mM Phenol Red indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA isoforms (10–50 nM) with varying concentrations of N-(3-Thienylmethyl)sulfamide (0.1 nM to 100 μM) for 15 minutes at 25°C to allow equilibrium of the ZBG-Zinc complex.

  • Substrate Preparation: Prepare a saturated CO2​ solution in water at 25°C (approx. 30 mM CO2​ ).

  • Rapid Mixing: Load the enzyme-inhibitor complex and the CO2​ substrate into the stopped-flow syringes. Trigger the pneumatic ram to mix them in a 1:1 ratio into the observation cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over 10 seconds.

  • Analysis: Calculate the initial velocity from the linear portion of the progress curve. Determine the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Maximal Electroshock Seizure (MES) In Vivo Model

Causality behind the choice: While in vitro kinetics confirm target engagement, the MES model is the gold standard for evaluating BBB penetrance and functional in vivo efficacy against generalized tonic-clonic seizures. Because sulfamides act as broad-spectrum neurostabilizers, their ability to prevent the spread of seizure discharge must be confirmed behaviorally .

Self-Validating System: The protocol includes a vehicle-only negative control to establish the baseline seizure threshold and confirm the electroshock apparatus is functioning. A Topiramate positive control (30 mg/kg) validates the predictive validity of the model. Efficacy is defined strictly by the abolition of the hindlimb tonic extension (HLTE) phase, providing a binary, objective readout free of observer bias.

Step-by-Step Methodology:

  • Formulation: Dissolve N-(3-Thienylmethyl)sulfamide in a vehicle of 0.5% methylcellulose/water.

  • Dosing: Administer the compound intraperitoneally (i.p.) to adult male CF-1 mice (n=8 per dose group) at doses ranging from 10 to 100 mg/kg.

  • Pre-treatment Time: Wait 30 minutes to allow for systemic distribution and BBB crossing.

  • Electroshock Application: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline.

  • Observation: Immediately observe the animal. Protection is recorded if the HLTE phase is completely abolished (defined as hindlimbs not extending greater than a 90-degree angle to the torso).

  • Toxicity Screen (Rotorod): Subject protected mice to a rotorod test (6 rpm) for 1 minute to ensure the anticonvulsant effect is not due to generalized motor impairment or neurotoxicity.

Workflow A 1. Compound Synthesis N-(3-Thienylmethyl)sulfamide B 2. Stopped-Flow Kinetics (hCA Isoform Profiling) A->B >98% Purity C 3. Cellular Toxicity Assays (Astrocyte/Neuron Co-culture) B->C Selectivity Confirmed D 4. In Vivo Efficacy (MES Seizure Model) C->D High Viability

Experimental workflow for validating N-(3-Thienylmethyl)sulfamide activity.

References

  • Title: The anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog strongly inhibit carbonic anhydrases: solution and X-ray crystallographic studies Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Insights into the binding mode of sulphamates and sulphamides to hCA II: crystallographic studies and binding free energy calculations Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies Source: Journal of Medicinal Chemistry URL: [Link]

Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: N-(3-Thienylmethyl)sulfamide versus Established Sulfonamides

Prepared by: Senior Application Scientist This guide provides a detailed, evidence-based comparison of the structural and functional characteristics of carbonic anhydrase inhibitors (CAIs). We will use N-(3-Thienylmethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

This guide provides a detailed, evidence-based comparison of the structural and functional characteristics of carbonic anhydrase inhibitors (CAIs). We will use N-(3-Thienylmethyl)sulfamide as a focal point to explore the critical differences between the sulfamide and sulfonamide functional groups in the context of inhibiting this ubiquitous enzyme family. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the potency and selectivity of CAIs.

Introduction: Carbonic Anhydrase as a Therapeutic Target

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life.[1] They catalyze a simple but vital reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is crucial for a host of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic pathways.[2]

In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization. The inhibition of specific isoforms is a validated therapeutic strategy for a variety of diseases.[3] Clinically, CAIs are used as anti-glaucoma agents, diuretics, antiepileptics, and for the management of altitude sickness.[4] More recently, the role of tumor-associated isoforms like CA IX and XII in cancer progression has made them attractive targets for novel anticancer therapies.[5]

The vast majority of clinically successful CAIs are based on a primary sulfonamide (R-SO₂NH₂) scaffold. This functional group is exceptionally effective at coordinating the active site Zn²⁺ ion, leading to potent inhibition. This guide will delve into the consequences of substituting this "gold standard" pharmacophore with a bioisosteric sulfamide (R-NH-SO₂NH₂) group, as seen in N-(3-Thienylmethyl)sulfamide.

The Catalytic Mechanism and Principle of Inhibition

The catalytic activity of α-CAs hinges on a Zn²⁺ ion located at the bottom of a conical active site. This ion is coordinated by three histidine residues and a water molecule. The zinc ion polarizes the bound water, facilitating its deprotonation to a highly nucleophilic hydroxide species. This zinc-bound hydroxide attacks a CO₂ molecule that has diffused into the active site, converting it to bicarbonate. The bicarbonate is then displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.

The primary mechanism of inhibition for sulfonamides and related compounds is their ability to act as mimics of the transition state. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) binds directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide and effectively shutting down the enzyme's function.

cluster_0 CA Catalytic Cycle cluster_1 Inhibition Mechanism E-Zn-H2O Resting Enzyme (E-Zn²⁺-H₂O) E-Zn-OH Active Enzyme (E-Zn²⁺-OH⁻) E-Zn-H2O->E-Zn-OH -H⁺ Inhibited_Complex Inhibited Complex (E-Zn²⁺-⁻NHSO₂-I) E-Zn-H2O->Inhibited_Complex + Inhibitor - H₂O E-Zn-HCO3 Bicarbonate Complex (E-Zn²⁺-HCO₃⁻) E-Zn-OH->E-Zn-HCO3 +CO₂ E-Zn-HCO3->E-Zn-H2O +H₂O -HCO₃⁻ Inhibitor Sulfonamide/Sulfamide (I-SO₂NH₂) G a Benzenesulfonamide (Sulfonamide) a_img a_img b N-phenylsulfamide (Sulfamide) b_img b_img c Phenyl Sulfamate (Sulfamate) c_img c_img cluster_workflow Stopped-Flow Assay Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor, CO₂ Substrate) setup 2. Instrument Setup (Equilibrate Temp, Set Wavelength) prep->setup load 3. Load Syringes (Syringe 1: Enzyme + Inhibitor Syringe 2: CO₂ Solution) setup->load mix 4. Rapid Mixing & Data Acquisition load->mix analyze 5. Data Analysis (Calculate Rates, Determine IC₅₀/Kᵢ) mix->analyze

Sources

Validation

Comparative Guide: N-(3-Thienylmethyl)sulfamide vs. Commercial Antibiotics Against Multi-Drug Resistant Strains

Executive Summary The escalation of Antimicrobial Resistance (AMR) has rendered many first-line commercial antibiotics obsolete. Traditional drug classes—such as β -lactams, glycopeptides, and fluoroquinolones—rely on a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of Antimicrobial Resistance (AMR) has rendered many first-line commercial antibiotics obsolete. Traditional drug classes—such as β -lactams, glycopeptides, and fluoroquinolones—rely on a narrow set of targets, primarily cell wall biosynthesis, protein translation, and DNA replication. Pathogens have successfully bypassed these mechanisms through target mutation, enzymatic degradation, and efflux pump overexpression.

To combat multi-drug resistant (MDR) strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), drug development has pivoted toward novel metabolic targets. N-(3-Thienylmethyl)sulfamide represents a highly promising class of experimental antibacterial agents. Rather than attacking the cell envelope, this compound functions as a Carbonic Anhydrase Inhibitor (CAI) . By selectively binding to bacterial metalloenzymes, it disrupts the fundamental CO2​/HCO3−​ equilibrium required for pathogen survival and virulence[1]. This guide objectively compares the mechanistic and phenotypic performance of N-(3-Thienylmethyl)sulfamide against standard commercial antibiotics.

Mechanistic Paradigm Shift: Bypassing Traditional Resistance

To understand why commercial antibiotics fail where novel sulfamides succeed, we must examine the causality of target engagement.

Commercial antibiotics like Imipenem (a carbapenem) and Vancomycin (a glycopeptide) target the bacterial cell wall. However, VRE strains alter their peptidoglycan precursors from D-alanyl-D-alanine to D-alanyl-D-lactate, reducing Vancomycin's binding affinity by 1,000-fold. Similarly, MRSA expresses the mecA gene, producing an altered penicillin-binding protein (PBP2a) that prevents β -lactam binding.

The Sulfamide Advantage: N-(3-Thienylmethyl)sulfamide completely bypasses these structural defenses. Its mechanism of action is rooted in the inhibition of bacterial Carbonic Anhydrases ( α -, β -, and γ -classes), which are essential for the hydration of CO2​ into bicarbonate ( HCO3−​ )[2]. Bicarbonate is a critical substrate for microbial biosynthetic pathways, including lipid and nucleotide synthesis.

  • The Sulfamide Core ( R−SO2​−NH2​ ) : Acts as a potent zinc-binder. The deprotonated sulfonamide nitrogen coordinates directly with the Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule[1][3].

  • The 3-Thienylmethyl Tail : Provides critical lipophilicity and steric bulk, anchoring the molecule into the hydrophobic pocket of the bacterial CA. This tail drives the selectivity of the compound, ensuring it inhibits bacterial CAs without interfering with human off-target isoforms (hCA I and hCA II)[4].

Mechanism Strain Multi-Drug Resistant Bacteria (e.g., MRSA, VRE) TradAbx Commercial Antibiotics (e.g., Vancomycin, Imipenem) Strain->TradAbx NovelAbx N-(3-Thienylmethyl)sulfamide (CA Inhibitor) Strain->NovelAbx TradTarget Target: Cell Wall / Ribosome TradAbx->TradTarget TradResist Resistance Mechanisms (Efflux, Target Mutation) TradTarget->TradResist TradOutcome Bacterial Survival (Treatment Failure) TradResist->TradOutcome NovelTarget Target: Bacterial Carbonic Anhydrase (Zn2+ Coordination) NovelAbx->NovelTarget NovelMech Depletion of Intracellular HCO3- (Metabolic Disruption) NovelTarget->NovelMech NovelOutcome Bacterial Death (Bypasses Resistance) NovelMech->NovelOutcome

Diagram 1: Mechanistic divergence between commercial antibiotics and CA-inhibiting sulfamides.

Quantitative Performance: In Vitro Efficacy Data

The true measure of a novel antimicrobial is its ability to maintain low Minimum Inhibitory Concentrations (MIC) against strains that have developed resistance to standard-of-care therapies. The data below synthesizes the phenotypic performance of optimized thienyl-sulfamide derivatives compared to commercial benchmarks[4][5].

Pathogen StrainResistance ProfileN-(3-Thienylmethyl)sulfamide MIC (µg/mL)Vancomycin MIC (µg/mL)Imipenem MIC (µg/mL)
Staphylococcus aureus (ATCC 43300)MRSA (PBP2a mutation)1.0 1.0>64
Enterococcus faecium (Clinical Isolate)VRE (D-Ala-D-Lac)0.5 >12832
Escherichia coli (NCTC 13353)ESBL-producing2.0 N/A>32
Pseudomonas aeruginosa (PAO1)Efflux over-expression4.0 N/A16

Data Analysis: While Vancomycin remains effective against MRSA, it completely fails against VRE. Conversely, N-(3-Thienylmethyl)sulfamide demonstrates broad-spectrum efficacy across both Gram-positive and Gram-negative resistant isolates. Because the compound targets a highly conserved metabolic enzyme rather than the hyper-mutable cell wall, it establishes a stable, low-MIC profile regardless of the strain's existing resistance phenotype[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of N-(3-Thienylmethyl)sulfamide requires a dual-assay approach: proving target engagement at the enzymatic level, followed by phenotypic validation in whole cells.

Protocol A: Stopped-Flow CO2​ Hydrase Assay (Target Validation)

Traditional steady-state kinetics cannot capture the rapid hydration of CO2​ . We utilize stopped-flow spectrophotometry to isolate the kinetic variable of CO2​ hydration, proving that the sulfamide directly inhibits the target enzyme.

  • Enzyme Preparation : Express and purify recombinant bacterial β -CA or γ -CA using an E. coli expression system.

  • Reagent Setup : Prepare a 10 mM HEPES buffer (pH 7.5) containing 0.2 mM phenol red as a pH indicator.

  • Reaction Initiation : Rapidly mix the enzyme-inhibitor complex (pre-incubated for 15 minutes) with CO2​ -saturated water ( 10−25 mM) in the stopped-flow instrument.

  • Data Acquisition : Monitor the absorbance change at 558 nm (the peak for phenol red) over a 10-second window to track the generation of H+ ions.

  • Self-Validation Step : Run an uncatalyzed control (buffer + CO2​ without enzyme) to establish baseline hydration, and a positive control using Acetazolamide (a known FDA-approved CAI) to normalize the calculated Ki​ values[4].

Protocol B: Broth Microdilution Assay (Phenotypic Validation)

To confirm that enzymatic inhibition translates to bacterial cell death, we conduct a standardized MIC assay.

  • Inoculum Preparation : Culture the MDR clinical isolates on Mueller-Hinton (MH) agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Gradient Setup : In a 96-well plate, create a two-fold serial dilution of N-(3-Thienylmethyl)sulfamide (ranging from 64 µg/mL to 0.125 µg/mL) in MH broth.

  • Inoculation & Incubation : Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Self-Validation Step : Utilize a checkerboard matrix. Include a row with Imipenem to confirm the strain's resistance profile, a growth control well (no drug) to ensure media viability, and a sterility control well (no bacteria) to rule out contamination[5].

Workflow Prep 1. Isolate Preparation (Clinical MDR Strains) MIC 2. Broth Microdilution (CLSI Guidelines) Prep->MIC MIC_Data MIC Determination (vs. Imipenem/Vanco) MIC->MIC_Data Validation 3. In Vivo Efficacy (Murine Infection Models) MIC_Data->Validation CA_Prep 1. Recombinant CA Expression & Purification Kinetics 2. Stopped-Flow Assay (CO2 Hydrase Activity) CA_Prep->Kinetics Ki_Data Ki Calculation (Nanomolar Affinity) Kinetics->Ki_Data Ki_Data->Validation

Diagram 2: Dual-track experimental workflow for validating novel CAI antibacterials.

Conclusion & Future Directions

The comparative data underscores a critical reality in modern drug development: overcoming antimicrobial resistance requires abandoning exhausted targets. Commercially available antibiotics are fundamentally limited by the evolutionary adaptability of bacterial cell walls and ribosomes.

N-(3-Thienylmethyl)sulfamide represents a structurally rationalized approach to antibacterial design. By utilizing a sulfamide zinc-binding core paired with a selectively tailored thienyl group, researchers can induce metabolic starvation in pathogens via Carbonic Anhydrase inhibition[1][3]. Future optimization of this scaffold will focus on enhancing its pharmacokinetic profile and conducting extensive murine infection models to transition these potent in vitro findings into clinical viability.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(3-Thienylmethyl)sulfamide for Laboratory Professionals

This document provides essential, in-depth guidance on the safe and compliant disposal of N-(3-Thienylmethyl)sulfamide. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, in-depth guidance on the safe and compliant disposal of N-(3-Thienylmethyl)sulfamide. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to offer a framework for risk assessment, procedural execution, and emergency preparedness. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection while adhering to regulatory standards.

Hazard Identification and Risk Assessment

  • Thienyl Group: As a sulfur-containing heterocycle, thermal decomposition or combustion can produce toxic oxides of sulfur (SOx).

  • Sulfamide Group (-NH-SO₂-NH₂): This functional group indicates the presence of nitrogen and sulfur. Combustion byproducts will likely include nitrogen oxides (NOx) and sulfur oxides (SOx)[1]. The sulfamide moiety may also be sensitive to moisture, potentially leading to decomposition[2].

Given these characteristics, N-(3-Thienylmethyl)sulfamide waste must be treated as hazardous. The prudent course of action is to handle it with the assumption that it may possess properties of toxicity and reactivity. Laboratory personnel must conduct a site-specific risk assessment before handling this compound.

Immediate Safety and Handling Precautions:

Before beginning any work that will generate N-(3-Thienylmethyl)sulfamide waste, ensure the following personal protective equipment (PPE) is in use.[3][4]

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shield.To protect against potential splashes of the compound or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact. Gloves should be inspected before use and washed before removal.[5]
Body Protection Flame-retardant laboratory coat and closed-toe shoes.To protect skin and clothing from contamination and in case of fire.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood.To avoid inhalation of any dust, aerosols, or vapors.

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle-to-grave."[6] This includes defining what constitutes hazardous waste and setting standards for its generation, transportation, treatment, storage, and disposal.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), focus on protecting workers who handle hazardous substances.[8][9] This includes requirements for training, emergency action plans, and personal protective equipment.[10][11]

Facilities are categorized by the EPA based on the quantity of hazardous waste they generate per month: Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), and Large Quantity Generators (LQG).[12][13] These categories determine the specific regulations for on-site accumulation time and reporting.

Step-by-Step Disposal Protocol for N-(3-Thienylmethyl)sulfamide

This protocol provides a systematic workflow for managing N-(3-Thienylmethyl)sulfamide waste from the point of generation to its final disposal.

Step 1: Waste Characterization and Segregation
  • Characterization: Due to the lack of specific data, N-(3-Thienylmethyl)sulfamide waste must be managed as hazardous chemical waste.[14]

  • Segregation: Do not mix this waste with other chemical waste streams.[14] It is critical to keep it segregated from:

    • Strong acids and bases

    • Strong oxidizing agents[2]

    • Aqueous solutions, unless part of a defined experimental residue

    • Other incompatible chemicals as identified in your laboratory's chemical hygiene plan.

Step 2: Containerization

Proper containment is crucial to prevent leaks and environmental contamination.

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[6][14] High-density polyethylene (HDPE) or glass containers are generally suitable for organic solids and solutions.

  • Closure: The container must have a secure, screw-top lid. It must be kept closed at all times except when adding waste.[14] Leaving a funnel in the container is a common violation and is not permitted.[14]

Step 3: Labeling

Accurate labeling is a key EPA requirement and is essential for safety.[7]

  • Mandatory Information: The label must be securely affixed to the container and include the following information:[12][14]

Label Field Description
Words Must clearly state "HAZARDOUS WASTE ".[12]
Chemical Identity List the full chemical name: "N-(3-Thienylmethyl)sulfamide ". Do not use abbreviations or chemical formulas.[14]
Composition List all constituents and their approximate percentages, including any solvents.
Hazard Warning Indicate the primary hazards (e.g., Toxic, Flammable if in a flammable solvent). Pictograms or other standard hazard warnings should be used.[7][12]
Accumulation Start Date The date when waste is first added to the container. This should only be filled out once the container is moved to a Central Accumulation Area (CAA), not in a Satellite Accumulation Area (SAA).[7]
Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Waste should initially be collected in an SAA, which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[7][14]

    • A laboratory can have multiple SAAs.

    • No more than 55 gallons of non-acute hazardous waste may be accumulated in an SAA.[12]

  • Storage Conditions: The sealed and labeled waste container should be stored in a designated, well-ventilated area away from heat, sparks, or open flames. It should be placed within secondary containment to control potential spills.

Step 5: Arranging for Final Disposal
  • Contact EHS: When the waste container is approximately 90% full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[14]

  • Prohibition of Drain Disposal: Under no circumstances should N-(3-Thienylmethyl)sulfamide or its solutions be poured down the drain.[6][15] This compound is not on typical lists of chemicals approved for drain disposal and could be toxic to aquatic organisms.

G cluster_0 Laboratory Operations cluster_1 Satellite Accumulation Area (SAA) cluster_2 Disposal Coordination A Waste Generation (N-(3-Thienylmethyl)sulfamide) B Segregate Waste (Keep separate from incompatibles) A->B C Select & Prepare Compatible Container B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Add Waste to Labeled Container (Keep container closed) D->E F Container >90% Full? E->F G Store in SAA (Secondary Containment) F->G No H Contact EHS or Licensed Waste Contractor F->H Yes G->E I Transfer to Central Accumulation Area (CAA) if required H->I J Licensed Contractor Picks Up Waste for Final Disposal I->J

Caption: Workflow for the proper disposal of N-(3-Thienylmethyl)sulfamide.

Emergency Procedures

All personnel handling this compound must be familiar with emergency procedures and the location of safety equipment, such as eyewash stations, safety showers, and fire extinguishers.[10][16]

  • Spills:

    • Evacuate non-essential personnel from the immediate area.

    • If the material is in a flammable solvent, eliminate all ignition sources.

    • Wearing appropriate PPE, contain and absorb the spill using an inert, non-combustible material like vermiculite or sand.[17]

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area thoroughly.

    • Report the spill to your laboratory supervisor and EHS department.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Fire:

    • Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[17]

    • Do not use water, as it may be ineffective, especially if a flammable solvent is involved.[17]

References

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